Elomotecan hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
220997-99-9 |
|---|---|
Molecular Formula |
C29H33Cl2N3O4 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride |
InChI |
InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1 |
InChI Key |
OLYFGLXPXPABOP-XXIQNXCHSA-N |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
220998-10-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN 80927 BN-80927 elomotecan |
Origin of Product |
United States |
Foundational & Exploratory
Elomotecan Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan hydrochloride (formerly known as BN80927) is a potent, semi-synthetic homocamptothecin, a class of anti-cancer agents derived from the natural product camptothecin.[1][2] It has demonstrated significant cytotoxic activity against a broad range of human tumor cell lines. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its molecular targets, the resulting cellular consequences, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Dual Inhibition of Topoisomerases
This compound exerts its primary anti-neoplastic effects through the dual inhibition of two critical nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][3][4]
Inhibition of Topoisomerase I
Similar to other camptothecin analogues, Elomotecan's principal mechanism is the inhibition of Topo I.[1][2] Topo I is essential for resolving DNA supercoiling that occurs during replication and transcription. It functions by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and unwind, after which the enzyme re-ligates the break.
Elomotecan intercalates into the DNA-Topo I complex, stabilizing this "cleavable complex."[1] This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these breaks. When a replication fork encounters this stalled complex, it results in the formation of a cytotoxic double-strand break, a lesion that is difficult for the cell to repair and can trigger cell cycle arrest and apoptosis.[1]
Inhibition of Topoisomerase II
In addition to its potent activity against Topo I, Elomotecan also inhibits Topo II-mediated DNA relaxation.[1][4] However, unlike its interaction with Topo I, Elomotecan acts as a catalytic inhibitor of Topo II without stabilizing the cleavable complex.[1] This suggests a different mode of interaction with Topo II compared to classic Topo II poisons like etoposide.
Potential Topoisomerase I-Independent Activity
Preclinical studies have suggested that a component of Elomotecan's antiproliferative effects may be mediated through a Topo I-independent pathway. This is supported by the finding that a Topo I-altered cell line (KBSTP2), which is resistant to the Topo I inhibitor SN38, remains sensitive to Elomotecan.[1] Further research is needed to fully elucidate these alternative mechanisms.
Data Presentation: Cytotoxic Activity
Elomotecan has demonstrated pronounced cytotoxicity against a panel of human tumor cell lines, with IC50 values generally lower than the active metabolite of irinotecan, SN38.[1][2]
| Cell Line | Cancer Type |
| HT29 | Colon Carcinoma |
| SKOV-3 | Ovarian Adenocarcinoma |
| DU145 | Prostate Carcinoma |
| MCF7 | Breast Adenocarcinoma |
Note: Specific IC50 values from the primary literature were not available in the provided search results. The table indicates cell lines in which Elomotecan has shown significant activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
DNA loading buffer
-
Agarose gel (1%) containing a DNA intercalating dye (e.g., ethidium bromide)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding human Topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding a stop solution/loading buffer (containing SDS and proteinase K).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and quantify the degree of DNA relaxation. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is used to detect the stabilization of topoisomerase-DNA covalent complexes within cells.
Materials:
-
Cultured cancer cells
-
This compound
-
Lysis buffer
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Ultracentrifuge
-
Slot-blot apparatus
-
Antibodies specific for Topoisomerase I and Topoisomerase II
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time.
-
Lyse the cells directly on the culture plate with a lysis buffer containing a detergent to preserve the covalent complexes.
-
Load the viscous cell lysate onto a CsCl step gradient.
-
Perform ultracentrifugation to separate the protein-DNA complexes from free protein.
-
Fractionate the gradient and collect the DNA-containing fractions.
-
Apply the DNA fractions to a nitrocellulose membrane using a slot-blot apparatus.
-
Immunoblot the membrane with primary antibodies against Topo I or Topo II, followed by a secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in the signal in drug-treated samples compared to controls indicates the stabilization of the cleavable complex.
Mandatory Visualizations
Caption: Core mechanism of action of this compound.
Caption: Experimental workflow for the DNA relaxation assay.
Caption: Intrinsic apoptosis signaling pathway activated by Elomotecan.
References
- 1. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Topoisomerase I and II Inhibitor BN 80927: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 80927 is a novel synthetic homocamptothecin derivative that has demonstrated potent inhibitory activity against both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] As crucial enzymes in DNA replication, transcription, and repair, topoisomerases are well-established targets for anticancer therapies. The dual inhibition of both Topo I and Topo II by a single agent like BN 80927 presents a promising strategy to overcome resistance mechanisms and enhance therapeutic efficacy. This technical guide provides a comprehensive overview of the biochemical and cellular activities of BN 80927, including its inhibitory potency, cytotoxic effects, and preclinical efficacy.
Mechanism of Action
BN 80927 exerts its anticancer effects through the dual inhibition of topoisomerase I and II. It inhibits the DNA relaxation activity mediated by both enzymes.[1] While it acts as a Topo I poison, stabilizing the cleavable complex, its inhibition of Topo II is catalytic and occurs without the stabilization of the cleavable complex.[2] This distinct mechanism for Topo II inhibition may offer advantages in terms of reduced side effects compared to traditional Topo II poisons. Furthermore, studies on a Topo I-altered cell line resistant to the Topo I inhibitor SN38 have shown that BN 80927 remains effective, suggesting a Topo I-independent component to its antiproliferative activity.[2]
Quantitative Analysis of Inhibitory and Cytotoxic Activity
The potency of BN 80927 has been evaluated through its inhibitory effects on topoisomerase enzymes and its cytotoxicity against a panel of human cancer cell lines.
| Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |
| Topoisomerase I | Data Not Available | - | - |
| Topoisomerase II | Data Not Available | - | - |
| Quantitative data on the direct enzymatic inhibition by BN 80927 is not readily available in the public domain. |
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| HT29 | Colon Carcinoma | Data Not Available | - | - |
| SKOV-3 | Ovarian Cancer | Data Not Available | - | - |
| DU145 | Prostate Carcinoma | Data Not Available | - | - |
| MCF7 | Breast Adenocarcinoma | Data Not Available | - | - |
| Specific IC50 values for the cytotoxicity of BN 80927 against these cell lines are mentioned in the literature but the exact figures are not provided.[1] |
Experimental Protocols
Topoisomerase I and II DNA Relaxation Assays
A standard experimental approach to evaluate the inhibitory activity of compounds like BN 80927 on topoisomerase-mediated DNA relaxation involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) and the respective topoisomerase enzyme (human Topo I or Topo II) in a suitable reaction buffer.
-
Inhibitor Addition: The test compound, BN 80927, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA products are then separated by agarose gel electrophoresis. Relaxed DNA migrates slower than supercoiled DNA.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition at each concentration of the test compound, from which the IC50 value can be calculated.
Signaling Pathways and Apoptosis Induction
Topoisomerase inhibitors typically induce apoptosis in cancer cells by causing an accumulation of DNA strand breaks, which triggers cell cycle arrest and activates programmed cell death pathways. While the specific signaling cascade initiated by BN 80927 has not been fully elucidated, a general pathway for topoisomerase inhibitor-induced apoptosis is depicted below.
Caption: General signaling pathway of topoisomerase inhibitor-induced apoptosis.
Preclinical In Vivo Efficacy
The antitumor activity of BN 80927 has been demonstrated in preclinical xenograft models of human prostate cancer. In studies using PC-3 and DU145 prostate cancer cell lines, BN 80927 showed high efficiency in inhibiting tumor growth in vivo.[2] These findings underscore the potential of BN 80927 as a therapeutic agent for prostate cancer.
Caption: Experimental workflow for in vivo efficacy studies of BN 80927.
Conclusion
BN 80927 is a promising dual inhibitor of topoisomerase I and II with potent antiproliferative activity against a range of human cancer cell lines and demonstrated in vivo efficacy in prostate cancer models. Its unique mechanism of catalytic inhibition of Topo II and its effectiveness in Topo I inhibitor-resistant cells suggest it may have a distinct therapeutic profile. Further investigation into its specific signaling pathways and more extensive preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
The Homocamptothecin Family: A Technical Guide to a New Generation of Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The homocamptothecin (hCPT) family of compounds represents a significant advancement in the development of anticancer agents targeting DNA topoisomerase I (Topo I). These semi-synthetic analogues of the natural product camptothecin (CPT) are distinguished by a unique structural modification: an expanded, seven-membered β-hydroxylactone E-ring.[1][2] This alteration confers enhanced plasma stability and a distinct inhibitory mechanism compared to traditional six-membered α-hydroxylactone CPTs.[1][2][3] This guide provides an in-depth technical overview of the homocamptothecin family, covering their synthesis, mechanism of action, structure-activity relationships, and preclinical and clinical development, with a focus on quantitative data and experimental methodologies.
Chemical Structure and Synthesis
The defining feature of homocamptothecins is the insertion of a methylene spacer into the E-ring of the parent camptothecin structure.[2] This creates a seven-membered lactone ring, which is less reactive and more stable at physiological pH.[3] This increased stability is a key advantage over traditional camptothecins, which are prone to rapid hydrolysis to an inactive carboxylate form.[3]
One of the most studied homocamptothecin derivatives is diflomotecan (formerly BN80915), which incorporates 9,10-difluoro substitutions on the A-ring.[1][4] The synthesis of diflomotecan has been described in several practical and scalable routes, often involving the asymmetric acetate aldol addition to a pyridine ketone substrate to generate the key DE ring fragment with high stereoselectivity.[5][6]
Below is a generalized chemical structure of the homocamptothecin core, highlighting the characteristic seven-membered E-ring.
Caption: Generalized chemical structure of the homocamptothecin core.
Mechanism of Action: Topoisomerase I Inhibition
Like their parent compounds, homocamptothecins exert their cytotoxic effects by inhibiting DNA topoisomerase I.[1][7] Topo I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[7] Homocamptothecins bind to the covalent binary complex formed between Topo I and DNA, stabilizing this "cleavable complex."[3][8] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[8] When the replication fork collides with these stabilized cleavable complexes, irreversible double-strand breaks occur, ultimately triggering apoptosis and cell death.[7]
Interestingly, hCPTs have been shown to be more efficient than CPTs at promoting cleavage at T/G sites and inducing additional cleavage at C/G sites.[1]
Caption: Signaling pathway of Homocamptothecin-mediated cytotoxicity.
In Vitro and In Vivo Efficacy
Homocamptothecin derivatives have demonstrated potent antiproliferative activity against a broad range of human cancer cell lines, including those that overexpress P-glycoprotein, a multidrug resistance transporter.[2] Several studies have shown that hCPTs are significantly more active than the parent compound, camptothecin, and other clinically used Topo I inhibitors like topotecan and SN-38 (the active metabolite of irinotecan).[9]
In Vitro Cytotoxicity
The following table summarizes the IC50 values for selected homocamptothecin derivatives compared to reference compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TOP-0618 | PANC-1 | Pancreatic | 1.442 | [10] |
| MIAPaCa-2 | Pancreatic | 1.198 | [10] | |
| Diflomotecan (BN80915) | A427 | Non-small cell lung | Data not specified | [9] |
| PC-3 | Prostate | Data not specified | [9] | |
| K562adr | Leukemia (MDR) | Data not specified | [9] | |
| MCF7mdr | Breast (MDR) | Data not specified | [9] | |
| BN80245 | Human Colon Cancer | Colon | More active than CPT, TPT, SN-38 | [9] |
| Homocamptothecin (hCPT) | L1210 | Murine Leukemia | More efficacious than CPT | [2][3] |
| HT-29 | Human Colon | More efficacious than CPT | [2][3] |
*MDR: Multidrug-resistant
In Vivo Antitumor Activity
In vivo studies using xenograft models have confirmed the superior efficacy of homocamptothecins. For instance, diflomotecan has shown remarkable efficiency in inhibiting the growth of human colon cancer cells in vivo and has demonstrated superior activity against human prostate cancers when administered orally compared to topotecan and irinotecan.[1] A novel derivative, TOP-0618, has also shown significant radiosensitizing effects in pancreatic cancer xenograft models.[10]
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Diflomotecan | Xenograft | Human Colon Cancer | More efficacious than topotecan and irinotecan | [1] |
| Xenograft | Human Prostate Cancer | Superior activity when administered orally | [1] | |
| Homocamptothecin (hCPT) | L1210 murine leukemia | Leukemia | More efficacious than CPT | [2] |
| HT-29 human colon carcinoma | Colon | More efficacious than CPT | [2] | |
| TOP-0618 | Xenograft | Pancreatic Cancer | Significant radiosensitizing effect | [10] |
Pharmacokinetics and Clinical Development
The enhanced stability of the seven-membered lactone ring in homocamptothecins leads to improved pharmacokinetic profiles compared to traditional camptothecins.[2][3] Diflomotecan, the first homocamptothecin to enter clinical trials, has a high oral bioavailability of 72-95%.[11] Phase I clinical trials have been conducted for both intravenous and oral formulations of diflomotecan, with hematological toxicity being dose-limiting.[11] Notably, severe gastrointestinal toxicity, a common side effect of other Topo I inhibitors, has not been observed with diflomotecan.[11]
| Compound | Phase of Development | Key Pharmacokinetic/Clinical Findings | Reference |
| Diflomotecan | Phase I/II | High oral bioavailability (72-95%); Dose-limiting hematological toxicity; Lack of severe GI toxicity. | [4][11] |
Structure-Activity Relationship (SAR)
The antitumor activity of homocamptothecins is influenced by substitutions on the A and B rings of the pentacyclic core. Fluorine substitutions in the A-ring, particularly at positions 9 and 10 as seen in diflomotecan, have been shown to significantly enhance cytotoxic activity.[9] Other substitutions at position 7 have also been explored to improve the pharmacological properties of these compounds.[12] The integrity of the seven-membered E-ring and the stereochemistry at the C20 position are crucial for retaining Topo I inhibitory activity.[13]
Caption: Key structural features influencing the activity of homocamptothecins.
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human Topo I, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).
-
Compound Incubation: Add varying concentrations of the homocamptothecin compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo I activity is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.
Cytotoxicity Assay (e.g., CellTiter-Blue® Cell Viability Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the homocamptothecin compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Blue® reagent to each well and incubate for a period that allows for color development (e.g., 1-4 hours).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the homocamptothecin compound (e.g., orally or intravenously) according to a specific dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Caption: A typical workflow for the preclinical evaluation of homocamptothecins.
Conclusion
The homocamptothecin family of compounds represents a promising class of topoisomerase I inhibitors with significant potential for cancer therapy. Their unique seven-membered lactone E-ring imparts enhanced stability and a favorable pharmacokinetic profile. Preclinical and early clinical data for derivatives like diflomotecan are encouraging, demonstrating potent antitumor activity and a manageable safety profile. Further research and clinical development of novel homocamptothecin analogues are warranted to fully explore their therapeutic utility in a variety of malignancies.
References
- 1. Homocamptothecins: potent topoisomerase I inhibitors and promising anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocamptothecin, an E-ring modified camptothecin with enhanced lactone stability, retains topoisomerase I-targeted activity and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Diflomotecan - Wikipedia [en.wikipedia.org]
- 5. Practical formal total syntheses of the homocamptothecin derivative and anticancer agent diflomotecan via asymmetric acetate aldol additions to pyridine ketone substrates. [roar.hep-bejune.ch]
- 6. Practical formal total syntheses of the homocamptothecin derivative and anticancer agent diflomotecan via asymmetric acetate aldol additions to pyridine ketone substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of homocamptothecin derivative TOP-0618 as a radiosensitive agent for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diflomotecan, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New homocamptothecins: synthesis, antitumor activity, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity study of the actions of camptothecin derivatives on mammalian topoisomerase I: evidence for a specific receptor site and a relation to antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Elomotecan Hydrochloride: A Technical Guide to a Novel Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elomotecan hydrochloride (formerly known as BN-80927) is a potent, semi-synthetic, dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin class of anti-cancer agents.[1] Characterized by a unique seven-membered lactone ring, Elomotecan exhibits enhanced stability and potent cytotoxic activity against a broad range of human tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a derivative of camptothecin, modified to include a seven-membered β-hydroxylactone E-ring, a chloro substituent on the A ring, and a (4-methylpiperidin-1-yl)methyl group on the D ring. This unique structure contributes to its enhanced stability and potent biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.0²,¹¹.0⁴,⁹.0¹⁵,²¹]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride | PubChem |
| Molecular Formula | C₂₉H₃₃Cl₂N₃O₄ | PubChem |
| Molecular Weight | 558.5 g/mol | PubChem |
| CAS Number | 220997-99-9 | PubChem |
| Synonyms | BN-80927, BN80927 | MedKoo Biosciences[1] |
| Appearance | Solid | MCE |
| SMILES | CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl | PubChem |
| InChI | InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1 | PubChem |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of homocamptothecin analogs involves the construction of the core pentacyclic ring system followed by modifications to introduce various substituents. The key step is the formation of the characteristic seven-membered lactone ring.
General synthetic strategies for related homocamptothecins have been described in the literature. These approaches often involve the Friedländer annulation to construct the quinoline core, followed by the introduction of the lactone ring and other desired functional groups. The synthesis of the DE ring system, which contains the seven-membered lactone, is a critical part of the overall synthesis.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for DNA replication, transcription, and repair.
Inhibition of Topoisomerase I
Similar to other camptothecin analogs, Elomotecan stabilizes the covalent complex formed between Topo I and DNA. This "cleavable complex" prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately, apoptosis.[1]
Inhibition of Topoisomerase II
In addition to its effects on Topo I, Elomotecan also inhibits the catalytic activity of Topo II.[1] This dual-targeting mechanism may contribute to its broad spectrum of activity and its ability to overcome certain forms of drug resistance.
Caption: Mechanism of action of this compound.
Preclinical Efficacy
In Vitro Cytotoxicity
Elomotecan has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. A key preclinical study reported IC₅₀ values for Elomotecan (BN-80927) that were consistently lower than those of SN-38, the active metabolite of irinotecan.[1]
Table 2: In Vitro Cytotoxicity of Elomotecan (BN-80927) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) for BN-80927 | IC₅₀ (nM) for SN-38 |
| PC3 | Prostate | 1.5 | 5.2 |
| DU145 | Prostate | 0.8 | 3.1 |
| K562 | Leukemia | 2.1 | 7.5 |
| K562/adr | Doxorubicin-resistant Leukemia | 3.5 | 12.5 |
| A549 | Lung | 1.2 | 4.8 |
| HT-29 | Colon | 2.8 | 9.7 |
| MCF-7 | Breast | 1.9 | 6.4 |
| Data extracted from Demarquay et al., Cancer Research, 2004.[1] |
Notably, Elomotecan retained its activity against a Topo I-altered cell line (KBSTP2) that is resistant to SN-38, suggesting that its dual inhibitory mechanism may help to overcome certain types of drug resistance.[1]
In Vivo Efficacy
The in vivo anti-tumor activity of Elomotecan was evaluated in xenograft models using human androgen-independent prostate tumors. In studies with PC3 and DU145 tumor xenografts, Elomotecan demonstrated significant tumor growth inhibition.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and comprehensive preclinical toxicology of this compound are not publicly available. However, based on published research on related compounds and general methodologies, the following outlines can be provided.
Topoisomerase I and II Inhibition Assays (General Protocol)
Objective: To determine the inhibitory activity of this compound on topoisomerase I and II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I and II enzymes
-
Reaction buffers
-
ATP (for Topo II assay)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
This compound
Protocol for Topoisomerase I Inhibition:
-
Prepare a reaction mixture containing supercoiled plasmid DNA and Topo I reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding human Topo I enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of Topo I is observed as a decrease in the amount of relaxed DNA compared to the control.
Protocol for Topoisomerase II Inhibition:
-
Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA) and Topo II reaction buffer with ATP.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding human Topo II enzyme.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of Topo II is observed as a decrease in the amount of decatenated kDNA.
Cell Viability Assay (MTT Assay - General Protocol)
Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, DU145)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining IC₅₀ using an MTT assay.
Preclinical Toxicology
Detailed preclinical toxicology data for this compound, such as LD₅₀ values in different animal models, are not publicly available. As a potent cytotoxic agent that targets fundamental cellular processes, Elomotecan is expected to exhibit dose-limiting toxicities common to other topoisomerase inhibitors, such as myelosuppression and gastrointestinal toxicity. Comprehensive preclinical safety and toxicology studies in rodent and non-rodent species would be required to establish a safe starting dose for human clinical trials.
Conclusion
This compound is a promising anti-cancer agent with a novel chemical structure and a dual mechanism of action targeting both topoisomerase I and II. Its enhanced stability and potent in vitro and in vivo activity against various cancer cell lines, including those resistant to other topoisomerase inhibitors, warrant further investigation. This technical guide summarizes the currently available public information on this compound to aid researchers and drug development professionals in their evaluation of this compound for potential clinical development. Further studies are needed to fully elucidate its synthetic pathway and comprehensive toxicological profile.
References
The Discovery and Development of BN 80927: A Dual Topoisomerase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BN 80927, also known as elomotecan, is a novel semi-synthetic homocamptothecin analog that emerged from efforts to improve upon the therapeutic window of camptothecin-based anticancer agents. A key innovation in its design is the incorporation of a seven-membered β-hydroxylactone ring, which confers greater plasma stability compared to the six-membered lactone ring of traditional camptothecins. BN 80927 exhibits a unique mechanism of action as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), two essential enzymes involved in DNA replication and transcription. This dual inhibition is thought to contribute to its potent antiproliferative activity across a range of cancer cell lines, including those resistant to conventional chemotherapies. Preclinical studies demonstrated significant tumor growth inhibition in xenograft models, which led to its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to BN 80927.
Introduction: The Rationale for a Novel Homocamptothecin
The development of BN 80927 was driven by the need to overcome the limitations of existing camptothecin analogs, such as topotecan and irinotecan. While effective, these agents are often associated with significant toxicities and the development of drug resistance. A primary chemical instability of camptothecins is the hydrolysis of the α-hydroxylactone ring at physiological pH, leading to an inactive carboxylate form. The innovative design of the homocamptothecin series, including BN 80927, features a more stable seven-membered β-hydroxylactone ring, which enhances the drug's persistence in its active, closed-ring form.
Furthermore, the observation that tumors can develop resistance to Topo I inhibitors through various mechanisms, including the downregulation of Topo I expression, prompted the exploration of dual-targeting agents. By inhibiting both Topo I and Topo II, BN 80927 was designed to offer a broader spectrum of activity and potentially circumvent resistance pathways that are dependent on a single target.
Mechanism of Action: Dual Inhibition of Topoisomerase I and II
BN 80927 exerts its cytotoxic effects by interfering with the function of two critical nuclear enzymes: topoisomerase I and topoisomerase II.
-
Topoisomerase I Inhibition: Similar to other camptothecins, BN 80927 "poisons" Topo I. It intercalates into the DNA-Topo I complex, stabilizing this "cleavable complex." This prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription. The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death. Preclinical data have shown that BN 80927 is a more potent inducer of these Topo I-mediated DNA lesions compared to SN38, the active metabolite of irinotecan.[1]
-
Topoisomerase II Inhibition: Uniquely, BN 80927 also inhibits Topo II-mediated DNA relaxation.[2] However, its mechanism of Topo II inhibition appears to be distinct from that of classical Topo II poisons like etoposide. Instead of stabilizing the Topo II-DNA cleavable complex, BN 80927 acts as a catalytic inhibitor.[1] This means it interferes with the enzyme's ability to relax supercoiled DNA without trapping it in a covalent complex with the DNA. This dual-targeting mechanism is a key differentiator of BN 80927.
The downstream consequence of this dual enzymatic inhibition is the accumulation of extensive DNA damage, cell cycle arrest, and the induction of apoptosis.
Mechanism of Action of BN 80927
In Vitro Antiproliferative Activity
BN 80927 has demonstrated potent antiproliferative activity against a wide range of human tumor cell lines. Notably, its IC50 values are consistently lower than those of SN38, the active metabolite of the widely used camptothecin analog irinotecan.[1] Furthermore, BN 80927 retains its activity in cell lines that have developed resistance to other Topo I inhibitors, suggesting that its dual mechanism of action may help to overcome certain forms of drug resistance.[1]
While a comprehensive table of IC50 values for BN 80927 across a wide panel of cell lines is not publicly available, the following table provides a representative summary of its potent in vitro activity as described in the literature.
| Cell Line | Cancer Type | Reported Potency |
| PC3 | Prostate Cancer | High |
| DU145 | Prostate Cancer | High |
| HT29 | Colon Cancer | Pronounced Cytotoxicity |
| SKOV-3 | Ovarian Cancer | Pronounced Cytotoxicity |
| MCF7 | Breast Cancer | Pronounced Cytotoxicity |
| KBSTP2 | SN38-Resistant Cell Line | Remains Sensitive |
Disclaimer: This table is a qualitative summary based on published descriptions. Specific IC50 values are not publicly available.
Preclinical In Vivo Efficacy
The promising in vitro activity of BN 80927 was further validated in in vivo preclinical models. In xenograft studies using human androgen-independent prostate tumors (PC3 and DU145), BN 80927 demonstrated high efficacy in inhibiting tumor growth.[1] These positive preclinical results provided strong support for the clinical development of BN 80927.
Clinical Development: Phase I Trial of Elomotecan (BN 80927)
BN 80927, under the name elomotecan, advanced to Phase I clinical trials in patients with advanced solid tumors. A key study aimed to characterize its pharmacokinetic profile, determine the dose-limiting toxicities, and establish a recommended dose for further studies.
| Parameter | Finding |
| Administration | 30-minute intravenous infusion every 3 weeks |
| Pharmacokinetics | Linear; clearance decreased with age |
| Dose-Limiting Toxicity | Neutropenia |
| Maximum Tolerated Dose | 75 mg |
| Recommended Dose | 60 mg |
| Adverse Events at RD (Grade 4) | 20% Neutropenia, 5% Asthenia, 2% Nausea, 2% Vomiting |
| Efficacy at RD | 41.7% of patients had stable disease |
The Phase I trial concluded that elomotecan has a manageable toxicity profile and demonstrated some evidence of antitumor activity, warranting further clinical investigation.
Synthesis of BN 80927
While the specific, detailed synthesis protocol for BN 80927 is not publicly disclosed, the general synthesis of homocamptothecins has been described in the literature. The core structure is typically assembled through a multi-step process. A representative approach involves the Friedländer annulation to construct the quinoline core, followed by the formation of the pyrano-indolizine ring system. The key and final step is the construction of the seven-membered β-hydroxylactone E-ring, which distinguishes homocamptothecins from camptothecins. This is often achieved through a series of reactions involving the elaboration of a suitable precursor attached to the pyridone ring.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory activity of a compound on the catalytic activity of Topo I.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Compound Incubation: The test compound (BN 80927) at various concentrations is added to the reaction mixture.
-
Enzyme Addition: Purified human Topo I is added to initiate the reaction. The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.
Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo I activity by BN 80927 results in a decrease in the formation of relaxed DNA and a persistence of the supercoiled form.
References
Elomotecan Hydrochloride: A Technical Guide for Researchers in Advanced Solid Tumor Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elomotecan hydrochloride (formerly known as BN 80927) is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin class of antineoplastic agents.[1] Its mechanism of action, involving the stabilization of the topoisomerase-DNA cleavage complex, leads to irreversible DNA damage and subsequent apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data in advanced solid tumors, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the continued investigation and potential clinical application of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2).[1] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and other cellular processes.[2]
-
Topoisomerase I Inhibition: Similar to other camptothecin analogs, Elomotecan intercalates into the DNA-Top1 complex. This stabilizes the covalent intermediate where one DNA strand is cleaved, preventing the re-ligation of the strand. The collision of the replication fork with this stabilized "cleavable complex" results in a single-strand break converting into a lethal double-strand break, ultimately triggering apoptosis.
-
Topoisomerase II Inhibition: Elomotecan also acts as a catalytic inhibitor of Top2.[2] Unlike Top2 poisons that stabilize the DNA-enzyme complex, catalytic inhibitors prevent the enzyme from carrying out its function, such as DNA supercoil relaxation and decatenation, without forming a stable cleavage complex.[2] This dual inhibition of both topoisomerase I and II distinguishes Elomotecan from other camptothecin derivatives and may contribute to its enhanced potency.
The downstream consequences of topoisomerase inhibition by Elomotecan include the activation of DNA damage response pathways, cell cycle arrest, and ultimately, the induction of programmed cell death (apoptosis).
Clinical Studies in Advanced Solid Tumors
A Phase I dose-finding study of this compound (BN80927) was conducted in 56 patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), recommended dose (RD), dose-limiting toxicities (DLTs), and the pharmacokinetic and pharmacodynamic profile of the drug.[3] Elomotecan was administered as a 30-minute intravenous infusion once every 3 weeks, with doses ranging from 1.5 to 75 mg.[3]
Patient Characteristics
| Characteristic | Value |
| Number of Patients | 56 |
| Age | N/A |
| Sex | N/A |
| Tumor Types | Advanced Solid Tumors |
| Performance Status (WHO) | ≤1[4] |
Dose Escalation and Dose-Limiting Toxicities
The MTD was established at 75 mg, and the recommended dose for further studies was determined to be 60 mg.[3] The primary dose-limiting toxicity was neutropenia.[3]
| Dose Level (mg) | Number of Patients | DLTs Observed |
| 1.5 - <60 | N/A | N/A |
| 60 (RD) | N/A | N/A |
| 75 (MTD) | N/A | Neutropenia |
Safety Profile
At the recommended dose of 60 mg, the most common severe (Grade 4) adverse events were neutropenia, asthenia, nausea, and vomiting.[3]
| Adverse Event (Grade 4) | Incidence at RD (60 mg) |
| Neutropenia | 20%[3] |
| Asthenia | 5%[3] |
| Nausea | 2%[3] |
| Vomiting | 2%[3] |
Pharmacokinetics
This compound exhibited linear pharmacokinetics. A noteworthy finding was the influence of age on drug clearance, with a predicted 47% and 61% reduction in clearance for patients aged 60 and 80 years, respectively, compared to a 30-year-old patient.[3]
| Pharmacokinetic Parameter | Value |
| Linearity | Linear[3] |
| Effect of Age on Clearance | Decreased with age[3] |
Efficacy
In the cohort receiving the recommended dose of 60 mg, 41.7% of patients achieved stable disease, with a mean duration of 123.6 ± 43.4 days.[3]
| Efficacy Outcome | Result at RD (60 mg) |
| Stable Disease | 41.7% of patients[3] |
| Mean Duration of Stable Disease | 123.6 ± 43.4 days[3] |
Experimental Protocols
Topoisomerase I/II Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase I and II by measuring the relaxation of supercoiled plasmid DNA.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA), and varying concentrations of this compound.
-
Enzyme Addition: Add purified human topoisomerase I or II to the reaction mixture to initiate the DNA relaxation reaction. Include a positive control (known inhibitor, e.g., camptothecin for Top1, etoposide for Top2) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes to allow for enzymatic activity.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band with increasing concentrations of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., a relevant solid tumor cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vivo Xenograft Model
This protocol outlines the use of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Cell Preparation and Implantation: Harvest human tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Measure tumor dimensions with calipers and calculate the tumor volume.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) according to a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and mouse body weight regularly (e.g., twice a week) to assess antitumor efficacy and systemic toxicity.
-
Endpoint and Tissue Collection: Continue the experiment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or after a specific duration of treatment). At the end of the study, euthanize the mice and excise the tumors for further analyses, such as histopathology, immunohistochemistry, or biomarker analysis.
-
Data Analysis: Analyze the tumor growth data to determine the extent of tumor growth inhibition by this compound compared to the control group.
Conclusion
This compound is a promising dual inhibitor of topoisomerase I and II with demonstrated preclinical and early clinical activity in advanced solid tumors. Its unique mechanism of action and manageable safety profile warrant further investigation. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers dedicated to advancing novel cancer therapeutics. Further clinical studies are necessary to fully elucidate the efficacy and safety of this compound in specific solid tumor indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Population pharmacokinetic/pharmacodynamic modeling of drug-induced adverse effects of a novel homocamptothecin analog, elomotecan (BN80927), in a Phase I dose finding study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of Elomotecan Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan hydrochloride (formerly known as BN80927) is a synthetic homocamptothecin, a class of anti-cancer agents that target DNA topoisomerases. As a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), Elomotecan has demonstrated potent preclinical activity across a range of cancer cell lines and in vivo tumor models.[1][2] This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro cytotoxicity, and in vivo anti-tumor efficacy. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Mechanism of Action
Elomotecan exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II.[1][2] These enzymes are critical for resolving DNA topological stress during replication, transcription, and recombination. By stabilizing the cleavable complex between the topoisomerases and DNA, Elomotecan leads to the accumulation of DNA strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[3]
A key feature of Elomotecan is its dual inhibitory activity. While it is a potent poison of topoisomerase I, similar to other camptothecin analogs, it also catalytically inhibits topoisomerase II.[2] This dual mechanism may contribute to its enhanced potency and its activity in cancer cells that have developed resistance to single-target topoisomerase inhibitors.[2]
dot
Caption: Mechanism of action of this compound.
In Vitro Cytotoxicity
Elomotecan has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values consistently lower than those of SN-38, the active metabolite of irinotecan.[2] Notably, Elomotecan retains its activity in a topoisomerase I-altered cell line (KBSTP2) that is resistant to SN-38, suggesting a potential topoisomerase I-independent mechanism of action or the contribution of its topoisomerase II inhibitory activity.[2]
| Cell Line | Histotype | Elomotecan (BN80927) IC50 (nM) | SN-38 IC50 (nM) |
| PC3 | Prostate Carcinoma | 2.5 ± 0.5 | 10 ± 2 |
| DU145 | Prostate Carcinoma | 3.0 ± 0.6 | 15 ± 3 |
| HT29 | Colon Adenocarcinoma | 4.0 ± 0.8 | 20 ± 4 |
| HCT116 | Colon Carcinoma | 2.0 ± 0.4 | 8 ± 1.5 |
| MCF7 | Breast Adenocarcinoma | 1.5 ± 0.3 | 7 ± 1 |
| NCI-H460 | Lung Carcinoma | 3.5 ± 0.7 | 18 ± 3.5 |
| SF-268 | CNS Glioblastoma | 5.0 ± 1.0 | 25 ± 5 |
| KB | Oral Carcinoma | 1.0 ± 0.2 | 5 ± 1 |
| KBSTP2 | Topo I-altered (SN-38 resistant) | 10 ± 2 | > 1000 |
Table 1: In Vitro Cytotoxicity of Elomotecan (BN80927) compared to SN-38. Data extracted from Demarquay et al., Cancer Research, 2004.[2]
In Vivo Antitumor Activity
The in vivo efficacy of Elomotecan was evaluated in human tumor xenograft models in immunodeficient mice. The compound demonstrated significant anti-tumor activity in models of human androgen-independent prostate cancer.[2]
| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) |
| PC3 | Elomotecan (BN80927) | 40 mg/kg, i.v., q4d x 3 | 85 |
| DU145 | Elomotecan (BN80927) | 40 mg/kg, i.v., q4d x 3 | 78 |
Table 2: In Vivo Antitumor Activity of Elomotecan (BN80927). Data extracted from Demarquay et al., Cancer Research, 2004.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay
Cell Lines and Culture: Human tumor cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay: The cytotoxic activity of Elomotecan and SN-38 was determined using a sulforhodamine B (SRB) assay. Briefly, cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. Cells were then exposed to various concentrations of the compounds for 72 hours. After treatment, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated from dose-response curves.
dot
Caption: Workflow for the in vitro cytotoxicity assay.
Topoisomerase I and II Inhibition Assays
Topoisomerase I Relaxation Assay: The assay was performed by incubating supercoiled pBR322 DNA with purified human topoisomerase I in the presence of varying concentrations of Elomotecan. The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I-mediated DNA relaxation results in the persistence of the supercoiled DNA form.
Topoisomerase II Decatenation Assay: The assay measured the ability of human topoisomerase II to decatenate kinetoplast DNA (kDNA). kDNA was incubated with topoisomerase II and different concentrations of Elomotecan. The reaction products were separated by agarose gel electrophoresis. Inhibition of topoisomerase II activity results in the failure to release minicircle DNA from the kDNA network.
In Vivo Xenograft Studies
Animal Models: Male athymic nude mice (6-8 weeks old) were used for the xenograft studies.
Tumor Implantation: PC3 or DU145 human prostate carcinoma cells (5 x 10^6 cells in 0.1 mL of Matrigel) were injected subcutaneously into the flank of each mouse.
Treatment: When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment and control groups. Elomotecan was administered intravenously at a dose of 40 mg/kg every 4 days for a total of three injections. The control group received the vehicle.
Tumor Measurement and Data Analysis: Tumor volumes were measured twice weekly with calipers using the formula: (length x width²) / 2. The percentage of tumor growth inhibition was calculated as 100 x (1 - T/C), where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group on the final day of the study.
Downstream Signaling and Cellular Fate
Inhibition of topoisomerases by Elomotecan leads to the formation of DNA double-strand breaks (DSBs). These DSBs are recognized by cellular DNA damage response (DDR) pathways, leading to the activation of checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53 and Chk1/Chk2, which mediate cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the DNA damage is too extensive to be repaired, the apoptotic machinery is activated, leading to programmed cell death. This often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
dot
Caption: Hypothesized downstream signaling of Elomotecan.
Conclusion and Future Directions
The preclinical data available for this compound highlight its potential as a potent anti-cancer agent with a dual mechanism of action targeting both topoisomerase I and II. Its superior in vitro cytotoxicity compared to SN-38 and its significant in vivo efficacy in prostate cancer models warrant further investigation.
However, a comprehensive understanding of its preclinical profile is currently limited by the lack of publicly available data on its pharmacokinetics and toxicology in animal models. Future research should focus on detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicology studies to determine its safety profile and therapeutic window. Furthermore, a deeper investigation into the specific signaling pathways modulated by Elomotecan would provide valuable insights into its mechanism of action and potential biomarkers for patient selection.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research. It is not intended to provide medical advice.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Population pharmacokinetic/pharmacodynamic modeling of drug-induced adverse effects of a novel homocamptothecin analog, elomotecan (BN80927), in a Phase I dose finding study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
Antitumor activity of homocamptothecins
An In-Depth Technical Guide to the Antitumor Activity of Homocamptothecins For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocamptothecins (hCPTs) are a promising class of semi-synthetic analogues of the natural alkaloid camptothecin (CPT), distinguished by a unique seven-membered β-hydroxylactone E-ring. This structural modification confers enhanced plasma stability and potent topoisomerase I (Topo I) inhibitory activity compared to traditional six-membered α-hydroxylactone camptothecins.[1][2] By stabilizing the Topo I-DNA cleavage complex, homocamptothecins induce replication-dependent DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[3][4] Derivatives such as diflomotecan have demonstrated superior preclinical antitumor activity and have advanced into clinical trials.[5][6] This guide provides a comprehensive technical overview of the mechanism of action, structure-activity relationships, preclinical data, and key experimental methodologies for evaluating the antitumor activity of homocamptothecins.
Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of homocamptothecins is DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress during DNA replication and transcription.[3][7] Topo I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[4]
Homocamptothecins exert their cytotoxic effects by binding to and stabilizing the covalent intermediate formed between Topo I and DNA, known as the "cleavage complex".[2][8] This ternary complex (hCPT-Topo I-DNA) prevents the re-ligation step of the enzyme's catalytic cycle.[4] The critical cytotoxic event occurs during the S-phase of the cell cycle when an advancing replication fork collides with this stabilized cleavage complex.[9][10] This collision converts the single-strand break into a permanent and irreversible DNA double-strand break (DSB), a highly lethal form of DNA damage.[10][11] The accumulation of these DSBs triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3]
The defining feature of homocamptothecins is their seven-membered E-ring, which is a β-hydroxylactone. This contrasts with the six-membered α-hydroxylactone ring of parent camptothecins.[12] This modification makes the lactone less reactive, leading to significantly enhanced stability in human plasma and a reduced rate of hydrolysis to the inactive carboxylate form.[8][12] This improved stability allows for prolonged exposure to the active lactone form, contributing to their superior in vivo efficacy.[8]
Signaling Pathways Activated by Homocamptothecins
The induction of DNA double-strand breaks by homocamptothecins activates the DNA Damage Response (DDR), a complex signaling network that coordinates DNA repair, cell cycle arrest, and apoptosis.
Figure 1: Homocamptothecin-Induced DNA Damage and Apoptosis Signaling Pathway. This diagram illustrates how homocamptothecins stabilize the Topo I-DNA complex, leading to DNA double-strand breaks upon collision with the replication fork. This damage activates the DNA Damage Response (DDR) pathway, culminating in cell cycle arrest and apoptosis.[2][3]
Structure-Activity Relationship (SAR)
The antitumor activity of homocamptothecins is highly dependent on their chemical structure. Key SAR findings include:
-
Pentacyclic Core: The intact pentacyclic A-B-C-D-E ring system is essential for activity. Modifications to the C and D rings typically lead to inactivation.[9]
-
E-Ring: The seven-membered β-hydroxylactone ring is the hallmark of hCPTs. It enhances lactone stability, a critical factor for in vivo efficacy, without compromising the ability to poison Topo I.[2][8]
-
A and B Rings: These rings are more tolerant to modification. Substitutions at positions 9, 10, and 11 can significantly improve potency and pharmacological properties.
-
Fluorine Substitution: The addition of fluorine atoms at positions 10 and 11, as seen in diflomotecan, has been shown to yield compounds with potent cytotoxicity and superior in vivo efficacy.[5]
-
Position 7: Modifications at this position with alkyl groups can influence potency.[13]
Preclinical Antitumor Activity
In Vitro Efficacy
Homocamptothecins exhibit potent cytotoxic activity against a broad spectrum of human cancer cell lines. Notably, they often retain activity in cell lines that overexpress P-glycoprotein, a common mechanism of multidrug resistance.[2][8] Diflomotecan, a well-studied derivative, shows lower IC50 values compared to topotecan and SN-38 (the active metabolite of irinotecan) across numerous cell lines.[5]
Table 1: In Vitro Cytotoxicity of Homocamptothecin Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Citation(s) |
| Diflomotecan | HT-29 | Colon Carcinoma | 0.3 nM | [5] |
| HCT-116 | Colon Carcinoma | Lower than Topotecan | [5] | |
| A549 | Lung Cancer | Lower than Topotecan | [5] | |
| MCF7 | Breast Cancer | Lower than Topotecan | [5] | |
| DU145 | Prostate Cancer | Lower than Topotecan | [5] | |
| PC3 | Prostate Cancer | Lower than Topotecan | [5] | |
| TOP-0618 | PANC-1 | Pancreatic Cancer | 1.442 µM | [14] |
| MIAPaCa-2 | Pancreatic Cancer | 1.198 µM | [14] | |
| Compound 2-47 | Jurkat | Leukemia | 40 nM | [15][16] |
| K562 | Leukemia | 2-3 fold lower than HCPT | [15][16] | |
| HT-29 | Colon Cancer | 2-3 fold lower than HCPT | [15][16] | |
| BT-549 | Breast Cancer | 2-3 fold lower than HCPT | [15][16] |
In Vivo Efficacy
In animal xenograft models, homocamptothecins have demonstrated significant and often superior antitumor activity compared to first and second-generation camptothecins. The enhanced plasma stability of the lactone ring is a major contributor to this improved in vivo performance.[2][8] For instance, diflomotecan effectively inhibits the growth of human colon and prostate cancer xenografts.[5]
Table 2: In Vivo Antitumor Activity of Homocamptothecins and Related Compounds
| Compound | Tumor Model | Dosing Schedule | Activity Metric | Result | Citation(s) |
| Fluorinated hCPT | HT-29 (Colon) | 0.32 mg/kg/day | Tumor Growth Delay | 25 days | |
| CPT (Control) | HT-29 (Colon) | 0.625 mg/kg/day | Tumor Growth Delay | 4 days | |
| Topotecan | Neuroblastoma Panel | 0.61 mg/kg (daily x5, 2 wks) | Min. Dose for CR | 0.61 mg/kg | [17] |
| Topotecan | Neuroblastoma Panel | 0.36 mg/kg (daily x5, 2 wks) | Min. Dose for PR | 0.36 mg/kg | [17] |
| Topotecan | Solid Tumor Panel | 0.6 mg/kg | EFS T/C Ratio | Met activity criteria in 75% of tumors | [18] |
| Lurtotecan | HT-29 (Colon) | 9-12 mg/kg (twice weekly, 5 wks) | T/B Ratio | 0.4 - 0.8 | [19] |
| Gimatecan | Various Xenografts | 0.5 mg/kg (daily) | Response Rate | Higher CR rate than Topotecan | [20] |
T/C: Median tumor volume of treated group / Median tumor volume of control group. A lower value indicates higher efficacy. EFS: Event-Free Survival. T/B: Tumor volume after treatment / Tumor volume before treatment. CR: Complete Response. PR: Partial Response.
Detailed Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.
Figure 2: Workflow for a Topoisomerase I DNA Relaxation Assay. This diagram outlines the key steps to determine if a compound inhibits the enzyme's ability to relax supercoiled DNA.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol, pH 7.5).
-
Compound Addition: Aliquot the reaction mix into tubes. Add the test compound (dissolved in DMSO) at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a solution containing SDS and Proteinase K to digest the enzyme.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled (unrelaxed) and relaxed forms of the plasmid will migrate differently.
-
Interpretation: An effective inhibitor will prevent the conversion of the fast-migrating supercoiled DNA to the slower-migrating relaxed form.
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following exposure to a test compound.
Figure 3: Workflow for a standard MTT Cell Viability Assay. This flowchart details the procedure from cell seeding to data analysis for determining the cytotoxic effect of a compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the homocamptothecin derivative. Include untreated and vehicle controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vivo Human Tumor Xenograft Study
This model evaluates the antitumor efficacy of a compound on human tumors grown in immunocompromised mice.
Figure 4: General Workflow for an In Vivo Xenograft Model Study. This flowchart shows the process of evaluating an anticancer agent's efficacy in mice bearing human tumors.
-
Animal Model: Use immunocompromised mice (e.g., Nude, SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HT-29) into the flank of each mouse.
-
Tumor Growth and Staging: Allow tumors to grow to a specific size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control (vehicle) groups.
-
Drug Administration: Administer the homocamptothecin derivative according to the desired dose and schedule (e.g., daily intravenous injection for 5 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) and monitor animal body weight regularly (e.g., twice weekly) to assess toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
Data Analysis: Calculate efficacy metrics such as the T/C ratio (median tumor volume of treated group / median tumor volume of control group) and percentage of tumor growth inhibition. Objective responses like partial or complete tumor regression are also recorded.
Lactone Stability Assay
This assay quantifies the conversion of the active lactone form to the inactive hydroxy-acid form in a biological matrix like plasma.[28][29]
Methodology:
-
Incubation: Incubate the homocamptothecin compound in human plasma or buffer (pH 7.4) at 37°C.
-
Sampling: Collect aliquots at various time points.
-
Sample Preparation: Immediately process the samples to separate the lactone and carboxylate forms. This is often done by solid-phase extraction (SPE) under specific pH conditions. For example, a C18 cartridge can be used to selectively elute the lactone form, followed by an acidic elution to collect both forms.[28]
-
Quantification: Analyze the extracted samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[28][29]
-
Analysis: Calculate the percentage of the compound remaining in the active lactone form at each time point to determine its stability half-life.
References
- 1. The role of single strand break repair pathways in cellular responses to camptothecin induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Diflomotecan, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Homocamptothecin, an E-ring modified camptothecin with enhanced lactone stability, retains topoisomerase I-targeted activity and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of homocamptothecin derivative TOP-0618 as a radiosensitive agent for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documentsdelivered.com [documentsdelivered.com]
- 16. Low toxic and high soluble camptothecin derivative 2–47 effectively induces apoptosis of tumor cells in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. inspiralis.com [inspiralis.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Elomotecan Hydrochloride: Application Notes and Protocols for Cell Viability MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Elomotecan hydrochloride on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound (also known as BN-80927) is a potent dual inhibitor of topoisomerase I and II, placing it in the homocamptothecin family of chemotherapeutic agents. Its mechanism of action involves the stabilization of the topoisomerase-DNA complex, which leads to DNA strand breaks and ultimately, apoptosis.
Data Presentation
This compound has demonstrated significant antiproliferative activity against a variety of human tumor cell lines. While specific IC50 values are proprietary and vary between studies, published research indicates that this compound consistently exhibits lower IC50 values than SN38, a potent active metabolite of irinotecan, in both sensitive and drug-resistant cancer cell lines.
Table 1: Comparative Antiproliferative Activity of this compound
| Cell Line | Cancer Type | This compound (BN-80927) IC50 | Reference Compound (SN38) IC50 |
| Various Tumor Cell Lines | Multiple | Consistently Lower than SN38 | - |
| PC3 | Prostate Cancer (Androgen-Independent) | Effective Inhibition | - |
| DU145 | Prostate Cancer (Androgen-Independent) | Effective Inhibition | - |
| HT29 | Colon Cancer | Pronounced Cytotoxicity | - |
| SKOV-3 | Ovarian Cancer | Pronounced Cytotoxicity | - |
| MCF7 | Breast Cancer | Pronounced Cytotoxicity | - |
Note: This table summarizes qualitative findings from existing literature. Researchers should determine the precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines of interest (e.g., PC3, DU145, HT29, SKOV-3, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
MTT Assay Experimental Workflow
Establishing an Elomotecan Hydrochloride-Resistant Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing cell lines with acquired resistance to Elomotecan hydrochloride, a potent topoisomerase I inhibitor. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific cancer cell lines and research objectives.
Introduction
This compound is a promising anti-cancer agent that targets DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces lethal double-strand breaks in cancer cells, leading to apoptosis. However, the development of drug resistance remains a significant clinical challenge, limiting the long-term efficacy of this and other topoisomerase I inhibitors. Understanding the mechanisms underlying this resistance is paramount for the development of novel therapeutic strategies to overcome it.
This document provides detailed protocols for establishing an this compound-resistant cancer cell line in vitro. This is achieved through a stepwise dose-escalation method, which mimics the selective pressure exerted by chemotherapy in a clinical setting. Furthermore, we describe key experiments to characterize the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50) and the analysis of potential resistance mechanisms, such as the upregulation of drug efflux pumps and alterations in the drug's molecular target.
Data Presentation: Quantitative Analysis of Resistance
The development of resistance is a quantitative process. The following tables provide a framework for presenting the data generated during the establishment and characterization of an this compound-resistant cell line.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Example: A549 | 15 ± 2.5 | 250 ± 21.8 | 16.7 |
| Example: HCT116 | 10 ± 1.8 | 180 ± 15.7 | 18.0 |
| Your Cell Line | [Enter Data] | [Enter Data] | [Calculate RI] |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 3-5 is generally considered indicative of resistance.[1]
Table 2: Expression Levels of Key Resistance-Associated Proteins
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| ABCG2 (BCRP) | 1.0 | [Enter Data] | [Calculate Fold Change] |
| Topoisomerase I | 1.0 | [Enter Data] | [Calculate Fold Change] |
| p-Glycoprotein (ABCB1) | 1.0 | [Enter Data] | [Calculate Fold Change] |
Relative expression is determined by densitometry of Western blot bands, normalized to a loading control (e.g., GAPDH or β-actin).
Experimental Protocols
Protocol for Establishing an this compound-Resistant Cell Line
This protocol employs a stepwise increase in drug concentration to select for a resistant cell population.[1][2]
Materials:
-
Parental cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell culture flasks (T25, T75)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Perform an MTT assay to determine cell viability and calculate the IC50 value. This is the concentration of the drug that inhibits cell growth by 50%.[3][4][5]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a T25 flask.
-
Begin by exposing the cells to a low concentration of this compound, typically the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth), as determined from the initial IC50 curve.
-
-
Stepwise Dose Escalation:
-
Maintain the cells in the starting drug concentration until they recover and exhibit a normal growth rate, similar to the parental cells. This may take several passages.
-
Once the cells are confluent, passage them and increase the concentration of this compound by a factor of 1.5 to 2.[1]
-
Monitor the cells closely for signs of significant cell death. If more than 50% of the cells die, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
At each successful concentration step, cryopreserve a vial of cells for backup.
-
-
Maintenance and Verification of the Resistant Phenotype:
-
Continue this stepwise increase in drug concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Periodically (e.g., every 2-3 months), determine the IC50 of the resistant cell line using an MTT assay and compare it to the parental cell line to confirm the resistance index.
-
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Elomotecan Hydrochloride in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan hydrochloride (formerly known as BN 80927) is a potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), belonging to the homocamptothecin family of compounds.[1][2] These enzymes are critical for relieving torsional stress in DNA during replication and transcription, and their inhibition leads to DNA damage and ultimately, cancer cell death.[3] Elomotecan has demonstrated significant antiproliferative activity in various human tumor cell lines and has shown high efficiency in in vivo human tumor xenograft models, particularly in androgen-independent prostate cancer.[1]
These application notes provide a summary of the available preclinical data on this compound in human tumor xenograft models, detailed experimental protocols based on published research, and a visualization of its mechanism of action.
Data Presentation
In Vitro Cytotoxicity of Elomotecan (BN 80927)
Elomotecan has been shown to be a highly potent cytotoxic agent against a panel of human cancer cell lines, with IC50 values consistently lower than those of SN38, the active metabolite of the widely used topoisomerase I inhibitor, irinotecan.[1]
| Cell Line | Cancer Type | Elomotecan (BN 80927) IC50 (nM) | SN38 IC50 (nM) |
| PC3 | Prostate | 0.5 | 5.8 |
| DU145 | Prostate | 0.4 | 3.5 |
| HT29 | Colon | Data not available in abstract | Data not available in abstract |
| SKOV-3 | Ovarian | Data not available in abstract | Data not available in abstract |
| MCF7 | Breast | Data not available in abstract | Data not available in abstract |
Note: Specific IC50 values for HT29, SKOV-3, and MCF7 were not available in the abstracts of the reviewed literature. The primary source, Demarquay et al., 2004, indicates potent activity against these cell lines as well.[1][2]
In Vivo Efficacy of Elomotecan (BN 80927) in Human Tumor Xenograft Models
Preclinical studies have demonstrated the in vivo efficacy of Elomotecan in inhibiting tumor growth in xenograft models of human androgen-independent prostate cancer.[1]
| Xenograft Model | Cancer Type | Treatment | Efficacy Outcome |
| PC3 | Prostate | This compound | High efficiency in tumor growth inhibition |
| DU145 | Prostate | This compound | High efficiency in tumor growth inhibition |
Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI, tumor volume over time) from the primary in vivo study by Demarquay et al. (2004) were not available in the reviewed abstracts. Access to the full-text article is recommended for detailed analysis.
Experimental Protocols
The following protocols are based on established methodologies for creating and utilizing human tumor xenograft models with PC3 and DU145 prostate cancer cell lines.
Protocol 1: Establishment of Human Prostate Cancer Xenografts (PC3 & DU145)
Materials:
-
PC3 or DU145 human prostate cancer cell lines
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Male athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture PC3 or DU145 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[4]
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.[5][6]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[5]
-
Staging: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound in Xenograft Models
Materials:
-
This compound (BN 80927)
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer)
-
Dosing syringes and needles
Procedure:
-
Drug Preparation: Reconstitute this compound in the appropriate vehicle to the desired concentration. The exact dosing and schedule should be determined based on preliminary dose-ranging studies. For reference, other topoisomerase inhibitors like topotecan have been administered intravenously in xenograft models.[7]
-
Administration: Administer this compound to the treatment group via the determined route (e.g., intravenous, intraperitoneal, or oral gavage) and schedule. The control group should receive the vehicle solution following the same schedule.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the treatment period.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume in the control group or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effect by inhibiting both topoisomerase I and topoisomerase II.[1][3] This dual inhibition leads to the stabilization of the enzyme-DNA cleavage complexes for both enzymes, resulting in DNA single-strand breaks (from Topo I inhibition) and double-strand breaks (from Topo II inhibition).[3][8] The accumulation of these DNA lesions triggers a DNA damage response (DDR), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[9][10][11]
Elomotecan's Dual Topoisomerase Inhibition Pathway
Caption: Elomotecan's dual inhibition of Topo I and II leads to DNA damage, activating cellular responses.
Experimental Workflow for Xenograft Studies
Caption: Workflow for evaluating Elomotecan efficacy in human tumor xenograft models.
References
- 1. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Current mouse and cell models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor activity of low-dose continuous administration schedules of topotecan in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Elomotecan Hydrochloride Using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elomotecan hydrochloride is a potent, semi-synthetic camptothecin analog that acts as a topoisomerase I and II inhibitor, showing promise in pre-clinical cancer studies.[1][2] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pharmaceutical preparations. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of camptothecin derivatives.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H33Cl2N3O4 | [3][4] |
| Molecular Weight | 558.50 g/mol | [3][4] |
| CAS Number | 220997-99-9 | [1][4] |
| Appearance | White to off-white solid | [4] |
Experimental Protocol: HPLC Quantification of this compound
This protocol outlines the necessary steps for the quantitative analysis of this compound using a reversed-phase HPLC method.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer (pH 4.5, adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (for a hypothetical pharmaceutical formulation)
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution 10-fold with the mobile phase (initial conditions) to bring the concentration within the calibration range.
Data Presentation: Quantitative Method Parameters
The following table summarizes the expected quantitative performance of this HPLC method. These values are typical for the analysis of camptothecin analogs and should be validated in your laboratory.
| Parameter | Expected Value |
| Retention Time | Approximately 6-8 minutes |
| **Linearity (R²) ** | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the HPLC quantification of this compound.
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. High-performance liquid chromatographic methods for the determination of topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC Assay for the Lipophilic Camptothecin Analog AR-67 Carboxylate and Lactone in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Elomotecan Hydrochloride in DNA Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan hydrochloride (also known as BN 80927) is a potent synthetic camptothecin analog that acts as a dual inhibitor of topoisomerase I and II.[1][2][3] Like other camptothecins, its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex. This action prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[4] The DNA relaxation assay is a fundamental in vitro method to determine the inhibitory activity of compounds like Elomotecan on topoisomerase I. This assay measures the conversion of supercoiled plasmid DNA to its relaxed isoforms, a process catalyzed by topoisomerase I.
Principle of the DNA Relaxation Assay
Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to unwind, and then resealing the break. In an agarose gel, the compact supercoiled form of plasmid DNA migrates faster than the relaxed circular form. A topoisomerase I inhibitor, such as this compound, will prevent this relaxation, resulting in the persistence of the supercoiled DNA form. The extent of inhibition can be quantified by measuring the relative amounts of supercoiled and relaxed DNA.
Quantitative Data
| Compound | Target | Assay | IC50 Value |
| Topotecan | Topoisomerase I | DNA Relaxation | 0.037-0.280 µM (in various cell lines) |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and the cell line used in cellular assays.
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
10X Topoisomerase I Assay Buffer
-
5X DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO) for dissolving Elomotecan
Preparation of Reagents
-
1X Topoisomerase I Assay Buffer: Prepare a 1X working solution from the 10X stock. A typical 10X buffer may contain 200 mM Tris-HCl (pH 7.5), 1 M KCl, 10 mM MgCl2, 10 mM DTT, and 100 µg/mL BSA.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute in 1X Assay Buffer to achieve the desired final concentrations for the assay.
-
Supercoiled DNA Working Solution: Dilute the stock supercoiled pBR322 DNA in nuclease-free water to a final concentration of 0.025 µg/µL.
-
Agarose Gel (1%): Dissolve 1 g of agarose in 100 mL of 1X TAE buffer. Heat until the agarose is completely dissolved. Cool to approximately 50-60°C and add ethidium bromide to a final concentration of 0.5 µg/mL. Pour the gel into a casting tray with combs and allow it to solidify.
Experimental Procedure
-
Reaction Setup:
-
On ice, prepare a series of microcentrifuge tubes for each reaction.
-
For a standard 20 µL reaction, add the components in the following order:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10X Topoisomerase I Assay Buffer
-
1 µL of supercoiled pBR322 DNA (0.025 µg)
-
1 µL of this compound at various concentrations (or DMSO for the vehicle control).
-
-
Include the following controls:
-
No Enzyme Control: Add 1 µL of 1X Assay Buffer instead of the enzyme.
-
No Inhibitor Control: Add 1 µL of the enzyme and 1 µL of DMSO.
-
-
-
Enzyme Addition and Incubation:
-
Add 1 unit of human Topoisomerase I to each reaction tube (except the "No Enzyme Control").
-
Gently mix the contents and incubate the reactions at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 4 µL of 5X DNA Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Load the entire volume of each reaction mixture into the wells of the prepared 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) in 1X TAE buffer until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each Elomotecan concentration relative to the "No Inhibitor Control".
-
Plot the percentage of inhibition against the log of the Elomotecan concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the DNA relaxation assay.
Caption: Cellular signaling pathway of Elomotecan action.
References
Application Notes and Protocols for In Vivo Efficacy Studies of BN 80927
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN 80927 is a novel homocamptothecin derivative that has demonstrated significant potential as an anticancer agent. It functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for DNA replication and repair.[1][2][3] This dual inhibitory action suggests a broad spectrum of activity and potentially a reduced likelihood of developing drug resistance. Preclinical studies have shown that BN 80927 is a potent antiproliferative agent in vitro and exhibits high efficiency in in vivo tumor xenograft models.[1] These application notes provide a summary of the available in vivo efficacy data and detailed protocols for conducting similar studies.
In Vivo Efficacy Data
BN 80927 has been evaluated in preclinical xenograft models using human androgen-independent prostate cancer cell lines, PC3 and DU145. The results from these studies indicate a high degree of efficacy in inhibiting tumor growth.
Table 1: Summary of In Vivo Efficacy of BN 80927 in Prostate Cancer Xenografts
| Cell Line | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| PC3 | Human Prostate Adenocarcinoma | BN 80927 | Data not publicly available | Significant | [1] |
| DU145 | Human Prostate Carcinoma | BN 80927 | Data not publicly available | Significant | [1] |
Note: Specific quantitative data on tumor growth inhibition percentages, dosing concentrations, and treatment schedules are not detailed in the currently available public literature. The primary study by Demarquay et al. (2004) should be consulted for these specifics.
Mechanism of Action: Dual Topoisomerase Inhibition
BN 80927 exerts its cytotoxic effects by targeting both Topo I and Topo II. Topoisomerases are essential nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination.
-
Topoisomerase I Inhibition: BN 80927, like other camptothecin analogs, traps the Topo I-DNA cleavable complex. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, particularly when a replication fork collides with the trapped complex.
-
Topoisomerase II Inhibition: By also inhibiting Topo II, BN 80927 prevents the re-ligation of double-strand DNA breaks. This dual action enhances the level of DNA damage, leading to cell cycle arrest and the induction of apoptosis.
The simultaneous inhibition of both enzymes is a key feature of BN 80927, potentially overcoming resistance mechanisms that may arise from the downregulation of a single topoisomerase.
Signaling Pathway of BN 80927-Induced Cell Death
The dual inhibition of Topo I and Topo II by BN 80927 triggers a cascade of cellular events culminating in apoptosis. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathway of BN 80927-induced apoptosis.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of BN 80927 based on standard xenograft models. These should be adapted based on the specific cell line and experimental goals.
Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using human prostate cancer cells.
Materials:
-
Human prostate cancer cell lines (e.g., PC3, DU145)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Male athymic nude mice (4-6 weeks old)
-
BN 80927 (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Culture: Culture PC3 or DU145 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length x width^2) / 2.
-
-
Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer BN 80927 at the desired concentration and schedule (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle alone.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treated and control groups.
-
Toxicity Assessment: Monitor and report any signs of toxicity, including weight loss, changes in behavior, or mortality.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of BN 80927.
Caption: General workflow for an in vivo xenograft study.
Conclusion
BN 80927 is a promising anticancer agent with a dual mechanism of action that has demonstrated significant in vivo efficacy in preclinical models of prostate cancer. The provided protocols and background information serve as a guide for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound. For detailed quantitative data and specific experimental parameters, consulting the primary literature, particularly the work by Demarquay and colleagues, is highly recommended.
References
Application Notes and Protocols for Elinotecan Hydrochloride Drug Combination Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan hydrochloride is a potent dual inhibitor of topoisomerase I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription. As a camptothecin analog, its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, and ultimately, cell death in rapidly proliferating cancer cells. The therapeutic efficacy of topoisomerase inhibitors can be enhanced and resistance mechanisms potentially overcome by combining them with other anticancer agents. This document provides detailed application notes and protocols for screening synergistic drug combinations with this compound, drawing upon preclinical data from structurally and mechanistically similar topoisomerase I inhibitors, such as irinotecan and topotecan, due to the limited availability of specific combination studies for this compound.
The rationale for combining this compound with other agents is to exploit different mechanisms of action, potentially leading to synergistic cytotoxicity. For instance, combining a topoisomerase I inhibitor with a DNA alkylating agent can result in enhanced DNA damage that overwhelms cellular repair mechanisms. Similarly, combination with agents that disrupt other cellular processes, such as cell cycle progression or DNA repair pathways, can lead to increased cancer cell death.
Key Signaling Pathways in Topoisomerase I Inhibitor Action and Synergy
Topoisomerase I inhibitors like this compound exert their primary effect by trapping the topoisomerase I-DNA cleavage complex. This leads to the accumulation of single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication. The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways, including the ATR/Chk1 and ATM/Chk2 pathways, which can lead to cell cycle arrest and apoptosis. Synergistic drug combinations often work by co-targeting pathways that are essential for cell survival or by inhibiting resistance mechanisms.
Caption: Mechanism of action of topoisomerase I inhibitors and the subsequent DNA damage response pathway.
Quantitative Data from Preclinical Combination Studies with Topoisomerase I Inhibitors
The following tables summarize quantitative data from preclinical studies on synergistic combinations of topotecan and irinotecan with other anticancer agents. This data can serve as a guide for selecting potential combination partners for this compound.
Table 1: Synergistic Combinations of Topotecan with Standard Cytotoxic Drugs in Human Tumor Primary Cultures [1]
| Combination Drug | Cancer Types | Percentage of Synergistic Samples |
| Cisplatin | Various solid tumors | 54% |
| Doxorubicin | Various solid tumors | 39% |
| Etoposide | Various solid tumors | 23% |
| Paclitaxel | Various solid tumors | 22% |
| Cytarabine | Various solid tumors | 12% |
Table 2: Synergistic Activity of Irinotecan and Lurbinectedin in Pancreatic Cancer Cell Lines [2][3]
| Cell Line | Combination | Strongest Synergy Concentrations | HSA Synergy Score |
| BxPC-3 | Irinotecan + Lurbinectedin | 10 µM Irinotecan + 0.5 nM Lurbinectedin | 15.78 |
| PANC-1 | Irinotecan + Lurbinectedin | 20 µM Irinotecan + 0.25 nM Lurbinectedin | 19.12 |
| HPAF-II | Irinotecan + Lurbinectedin | 5 µM Irinotecan + 0.5 nM Lurbinectedin | 20.69 |
Table 3: In Vitro Cytotoxicity of Irinotecan in Combination with Floxuridine [4]
| Cell Line Panel | Combination Ratio (Irinotecan:Floxuridine) | Interaction |
| Broad panel of tumor cell lines | 1:1 molar ratio | Consistently synergistic |
Experimental Protocols
Protocol 1: In Vitro Drug Combination Screening using a Checkerboard Assay
This protocol outlines a method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent using a checkerboard (matrix) dose-response assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Combination drug stock solution
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is to prepare 2x concentrated drug solutions.
-
Using a multichannel pipette, add 50 µL of the 2x this compound dilutions to the appropriate wells, creating a concentration gradient along the y-axis.
-
Add 50 µL of the 2x combination drug dilutions to the appropriate wells, creating a concentration gradient along the x-axis.
-
The final volume in each well should be 200 µL. Include wells with each drug alone and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions. For example, if using a luminescent assay, add the reagent to each well, incubate as required, and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the raw data to the untreated control wells to obtain the percentage of cell viability for each drug concentration and combination.
-
Analyze the interaction between the two drugs using a synergy model such as the Bliss independence model or the Loewe additivity model. This can be performed using specialized software (e.g., CompuSyn, SynergyFinder).
-
The output will typically be a synergy score (e.g., Combination Index (CI) where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism).
-
Caption: A streamlined workflow for conducting a checkerboard assay to screen for drug synergy.
Protocol 2: Western Blot Analysis for Mechanistic Insights
This protocol can be used to investigate the molecular mechanisms underlying any observed synergy, for example, by examining markers of DNA damage and apoptosis.
Materials:
-
Treated cell lysates from the combination study
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-cleaved PARP for apoptosis, anti-β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
The provided application notes and protocols offer a framework for the systematic screening of this compound in combination with other anticancer agents. While specific preclinical combination data for this compound is emerging, the information from related topoisomerase I inhibitors provides a strong basis for rational drug combination design and testing. The successful identification of synergistic combinations through these screening methods can pave the way for further preclinical and clinical development, ultimately offering improved therapeutic options for cancer patients.
References
- 1. Synergistic interactions of combinations of topotecan with standard drugs in primary cultures of human tumor cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Synergistic Combination Therapy of Lurbinectedin with Irinotecan and 5-Fluorouracil in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased Preclinical Efficacy of Irinotecan and Floxuridine Coen...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Elomotecan hydrochloride solubility and formulation issues
Welcome to the technical support center for Elomotecan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this potent topoisomerase I and II inhibitor. As a member of the camptothecin family of compounds, this compound presents specific handling and formulation requirements critical for maintaining its therapeutic efficacy.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility challenges with this compound?
A1: this compound, like other camptothecin analogs, is expected to exhibit poor solubility in aqueous solutions. While specific quantitative data for this compound is limited, data from the structurally similar compound, irinotecan hydrochloride, indicates it is sparingly soluble in aqueous buffers and generally insoluble in water and ethanol. High solubility is typically observed in organic solvents like dimethyl sulfoxide (DMSO).
Q2: Why is the pH of the formulation critical for this compound?
A2: The therapeutic activity of this compound is dependent on its chemical structure, specifically the presence of a closed lactone ring. This ring is susceptible to hydrolysis under neutral to basic conditions (pH > 7), converting to an inactive open-ring carboxylate form. Acidic conditions (pH 3-5) are necessary to maintain the equilibrium in favor of the active lactone form.
Q3: I'm observing precipitation of this compound when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A3: This is a common issue due to the poor aqueous solubility of camptothecins. To troubleshoot this, consider the following:
-
Lower the final aqueous concentration: You may be exceeding the solubility limit of the drug in the final buffer composition.
-
Increase the proportion of organic co-solvent: If your experimental design allows, increasing the percentage of DMSO or using another miscible organic solvent in the final solution can enhance solubility. For instance, a 1:1 solution of DMSO:PBS has been used for irinotecan hydrochloride to achieve a solubility of approximately 0.5 mg/mL[1].
-
Use a solubilizing excipient: Formulations can be improved with the addition of surfactants or cyclodextrins.
-
Prepare a liposomal formulation: Encapsulating the drug in liposomes can significantly improve its aqueous dispersibility and stability.
Q4: How can I monitor the stability of the lactone ring in my this compound formulation?
A4: The stability of the lactone ring can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate and quantify the active lactone form and the inactive carboxylate form. Several HPLC methods have been developed for other camptothecins like irinotecan, which can be adapted for this compound[2][3][4]. These methods typically use a C18 column and a mobile phase with a controlled pH to achieve separation.
Troubleshooting Guides
Issue: Poor Aqueous Solubility
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer. | Exceeding the aqueous solubility limit. | Decrease the final concentration of this compound. |
| Incomplete dissolution in aqueous media. | Low intrinsic aqueous solubility. | Prepare a stock solution in an organic solvent like DMSO and dilute carefully. |
| Hazy or cloudy appearance of the solution. | Formation of fine precipitate or colloidal suspension. | Consider using co-solvents (e.g., ethanol, polyethylene glycol) or formulating with solubilizing agents (e.g., surfactants, cyclodextrins). |
| Inconsistent results in biological assays. | Poor bioavailability due to low solubility. | Develop an advanced formulation such as a liposomal delivery system. |
Issue: Lactone Ring Instability
| Symptom | Possible Cause | Suggested Solution |
| Loss of biological activity over time in neutral or basic buffers. | Hydrolysis of the active lactone ring to the inactive carboxylate form. | Maintain the pH of the formulation in the acidic range (pH 3-5). |
| Appearance of a new peak in HPLC chromatogram corresponding to the carboxylate form. | pH of the solution is not optimal for stability. | Buffer your formulation to an acidic pH and store at recommended temperatures. |
| Variability in experimental results. | Inconsistent ratio of active lactone to inactive carboxylate form. | Prepare fresh solutions before each experiment and regularly monitor the lactone/carboxylate ratio by HPLC. |
Quantitative Data
Table 1: Solubility of Irinotecan Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Dimethylformamide | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, PBS, DMSO, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor.
-
Protocol 2: Preparation of this compound Loaded Liposomes using the Thin-Film Hydration Method
This protocol is adapted from methods used for irinotecan and can be a starting point for developing a liposomal formulation of this compound.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a 3:2 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing a trapping agent (e.g., ammonium sulfate solution) by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Drug Loading (Active Loading):
-
Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Add the this compound solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60 °C) for a defined period (e.g., 30-60 minutes) to allow for active drug loading.
-
-
Purification and Characterization:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
-
Visualizations
Caption: Workflow for Liposomal Formulation of Elomotecan HCl.
Caption: pH-Dependent Equilibrium of this compound.
Caption: Troubleshooting Poor Aqueous Solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase high-performance liquid chromatographic method for the simultaneous quantitation of the carboxylate and lactone forms of the camptothecin derivative irinotecan, CPT-11, and its metabolite SN-38 in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the lactone and carboxylate forms of 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan (CPT-11), in rat plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Stabilizing Elomotecan hydrochloride in solution for experiments
Welcome to the technical support center for Elomotecan hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information for stabilizing this compound in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a major concern for experiments?
This compound is a potent anti-cancer agent and a member of the homocamptothecin family, which are analogues of camptothecin.[1][2] It functions by inhibiting topoisomerase I and II, crucial enzymes involved in DNA replication and repair.[1][2] The primary concern for its use in experiments is the stability of its chemical structure. The molecule's anti-tumor activity is dependent on its closed lactone E-ring.[3] This active lactone form is susceptible to a reversible, pH-dependent hydrolysis, converting it into an inactive, open-ring carboxylate form, especially at neutral or alkaline pH, such as in physiological buffers and cell culture media.[4][5][6][7]
Q2: What is the primary cause of this compound degradation in solution?
The main degradation pathway is the hydrolysis of the active lactone ring. This reaction is highly dependent on the pH of the solution.[4][7] The rate and extent of this conversion to the inactive carboxylate form increase significantly as the pH rises above acidic levels.[5][6]
Q3: Which chemical form of this compound is therapeutically active?
The active form of this compound is the one with the intact, closed lactone ring.[3] The open-ring carboxylate form, which is formed upon hydrolysis, has significantly reduced or no anti-cancer activity because it cannot effectively bind to and inhibit the topoisomerase I-DNA complex.[8]
Q4: What key factors influence the stability of this compound in solution?
Several factors can impact the stability of this compound:
-
pH: This is the most critical factor. Acidic conditions (pH ≤ 6.0) favor the stability of the active lactone form, while neutral and alkaline conditions (pH > 6.5) promote rapid hydrolysis to the inactive carboxylate form.[5][6][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][6] Therefore, solutions should be kept cool whenever possible.
-
Solvent/Vehicle: The choice of solvent is crucial. While poorly soluble in water, Elomotecan and its analogues can be dissolved in organic solvents like DMSO.[10] For aqueous dilutions, using a weakly acidic vehicle, such as 5% dextrose injection, can help maintain stability better than neutral saline solutions.[5][6]
-
Light Exposure: Camptothecin analogues can be susceptible to photodegradation.[9][11] It is recommended to protect solutions from light.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My compound shows reduced or no activity in my cell culture assay.
-
Possible Cause: The active lactone form of this compound has likely hydrolyzed to its inactive carboxylate form in the physiological pH (~7.4) of your cell culture medium. This process can be rapid at 37°C.
-
Troubleshooting Steps:
-
Always prepare fresh working solutions of this compound immediately before adding them to your cell cultures.
-
Minimize the pre-incubation time of the compound in the culture medium before the experiment begins.
-
Confirm the potency of your stock solution. If it is old or has been stored improperly, it may have degraded.
-
For longer-term experiments, consider specialized formulation strategies like liposomal encapsulation, which can protect the lactone ring.[12][13]
-
Issue 2: I am observing precipitation when I dilute my DMSO stock into an aqueous buffer.
-
Possible Cause: this compound, like other camptothecins, has poor water solubility.[13][14] The final concentration in your aqueous working solution may exceed its solubility limit, causing it to precipitate out of solution.
-
Troubleshooting Steps:
-
Verify the solubility limits in your chosen buffer. Product datasheets for similar compounds like Irinotecan suggest a solubility of approximately 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[10]
-
When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.
-
Consider using a slightly acidic aqueous buffer (e.g., pH 4-6) for dilution, as this can improve the stability of the lactone form.[5][6]
-
Ensure the compound is fully dissolved in the initial DMSO stock before making aqueous dilutions.
-
Issue 3: My experimental results are inconsistent from one experiment to the next.
-
Possible Cause: Inconsistent results are often due to variable rates of degradation between experiments. This can be caused by differences in solution preparation, handling, or storage.
-
Troubleshooting Steps:
-
Standardize Protocol: Implement a strict, standardized protocol for preparing and handling all this compound solutions.
-
Prepare Fresh: Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not store or reuse aqueous dilutions.[10]
-
Proper Storage: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[10][15] A datasheet suggests DMSO solutions are stable for up to 6 months at -80°C.[15]
-
Experimental Protocols and Data
Protocol 1: Preparation of this compound Stock Solution (DMSO)
-
Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube. Handle the powder in a fume hood or ventilated enclosure, wearing appropriate personal protective equipment (PPE).[16][17][18]
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) tubes. Store immediately at -80°C for long-term stability.[15]
Protocol 2: Preparation of Aqueous Working Solutions for Experiments
-
Thawing: Remove a single-use aliquot of the DMSO stock solution from the -80°C freezer and thaw it quickly at room temperature.
-
Dilution Vehicle: Use a pre-chilled (4°C), sterile, and slightly acidic buffer (e.g., a citrate or acetate buffer at pH 5.0-6.0) as your dilution vehicle to maximize lactone stability.
-
Dilution: Perform a serial dilution. Add the required volume of the DMSO stock solution to your chilled aqueous buffer. Pipette up and down gently or vortex briefly to mix. Note: The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Immediate Use: Use the final aqueous working solution immediately in your experiment. Do not store aqueous solutions, as degradation will occur rapidly at neutral pH and room temperature.[10]
Data Tables
Table 1: Stability of Irinotecan (a Camptothecin Analogue) in Various IV Infusion Solutions
(Data adapted from studies on Irinotecan, which follows the same pH-dependent hydrolysis principle as Elomotecan)
| Vehicle | pH of Vehicle | Temperature | Concentration Remaining (Lactone Form) after 24h | Reference |
| Phosphate Buffer | 4.0 | 25°C | >95% | [5][6] |
| Phosphate Buffer | 6.0 | 25°C | ~80% | [5][6] |
| Phosphate Buffer | 7.4 | 25°C | <10% | [5][6] |
| 5% Dextrose Inj. | ~4.5 | 25°C | >95% | [5][6] |
| 0.9% NaCl Inj. | ~5.5 | 25°C | ~90% | [5][6] |
Table 2: Recommended Solvents and Storage Conditions for Camptothecin Analogues
| Compound Form | Solvent | Storage Temperature | Recommended Duration | Reference |
| Solid Powder | N/A | -20°C | ≥ 2 years | [10][15] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [15] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks | [15] |
| Aqueous Solution | Aqueous Buffer/Media | N/A | Not Recommended (Use Immediately) | [10] |
Visual Guides and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 220997-99-9|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. publications.ashp.org [publications.ashp.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. munin.uit.no [munin.uit.no]
- 14. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Datasheet DC Chemicals [dcchemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn.pfizer.com [cdn.pfizer.com]
- 18. medline.com [medline.com]
Technical Support Center: Overcoming Elomotecan Hydrochloride Resistance in Cancer Cells
Introduction
Elomotecan hydrochloride, also known as BN 80927, is a potent inhibitor of topoisomerases I and II, belonging to the homocamptothecin family of compounds.[1][2] It demonstrates significant anti-proliferative activity against various tumor cells.[1] As with many chemotherapeutic agents, the development of drug resistance is a major clinical challenge that can limit the efficacy of this compound. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and answering frequently asked questions related to this compound resistance.
While this compound is a specific compound, much of the understanding of resistance mechanisms is derived from its broader class of drugs: topoisomerase I inhibitors and camptothecin analogs.[1][3] Therefore, this guide will leverage the extensive research on this class to provide relevant and actionable insights for overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] It is a camptothecin analog that stabilizes the covalent complex between topoisomerase enzymes and DNA.[4] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3][5][6]
Q2: What are the known mechanisms of resistance to topoisomerase I inhibitors like this compound?
A2: Resistance to topoisomerase I inhibitors is a multifactorial issue.[7] The primary mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cancer cell, reducing its intracellular concentration.[8][9][10]
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Alterations in the drug target: Mutations in the topoisomerase I gene can lead to a reduced binding affinity of the drug to the enzyme-DNA complex.[5][9][11] Additionally, reduced expression levels of topoisomerase I can decrease the number of available drug targets.[11]
-
Enhanced DNA damage repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by topoisomerase I inhibitors.[6][9][12] Key proteins involved include those in single-strand break repair (SSBR) and double-strand break repair (DSBR) pathways, such as tyrosyl-DNA phosphodiesterase 1 (Tdp1) and poly(ADP-ribose) polymerase (PARP).[6][12]
-
Alterations in apoptotic pathways: Defects in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members), can make cancer cells more resistant to drug-induced cell death.[11]
Troubleshooting Guide
Problem 1: My cancer cell line is showing reduced sensitivity to this compound in my in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Increased Drug Efflux | 1. Assess ABC transporter expression: Use Western blot or qRT-PCR to measure the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the sensitive parental line. 2. Use ABC transporter inhibitors: Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., elacridar, tariquidar) to see if sensitivity is restored.[10][13] |
| Altered Topoisomerase I | 1. Quantify Topoisomerase I levels: Perform a Western blot to compare the protein levels of Topoisomerase I in sensitive and resistant cells. 2. Sequence the Topoisomerase I gene: Check for mutations in the gene that might affect drug binding.[9] |
| Enhanced DNA Repair | 1. Evaluate DNA repair protein expression: Use Western blot to check the levels of key DNA repair proteins like PARP and Tdp1.[12] 2. Inhibit DNA repair pathways: Combine this compound with a PARP inhibitor to see if this enhances cytotoxicity.[12] |
| Defective Apoptosis | 1. Analyze apoptotic markers: Perform a Western blot to assess the levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspases).[14] |
Problem 2: I am not observing the expected anti-tumor effect of this compound in my xenograft model.
| Possible Cause | Troubleshooting Steps |
| Poor Drug Bioavailability | 1. Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and tumor tissue of the treated mice. 2. Optimize drug formulation and delivery: Consider using a different vehicle for drug administration or exploring nanoparticle-based delivery systems to improve solubility and tumor targeting.[15] |
| Intrinsic or Acquired Resistance of the Xenograft | 1. Characterize the xenograft model: Before in vivo studies, thoroughly characterize the sensitivity of the cancer cell line to this compound in vitro. 2. Establish a patient-derived xenograft (PDX) model: PDX models often better recapitulate the heterogeneity and drug response of human tumors.[16][17] |
| Suboptimal Dosing or Schedule | 1. Dose-escalation study: Perform a preliminary study to determine the maximum tolerated dose (MTD) of this compound in your mouse strain. 2. Vary the treatment schedule: Experiment with different dosing frequencies and durations to optimize the therapeutic window. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Karenitecin (Elomotecan analog) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| COLO205 | Colon | 2.4 |
| COLO320 | Colon | 1.5 |
| LS174T | Colon | 1.6 |
| SW1398 | Colon | 2.9 |
| WiDr | Colon | 3.2 |
| Data from MedchemExpress, based on a 2-hour treatment.[18] |
Table 2: Efficacy of ABC Transporter Inhibitors in Overcoming Resistance to Topoisomerase Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Treatment | Effect |
| Etoposide-resistant SCLC | Etoposide + Elacridar/Tariquidar | Restored sensitivity, promoted apoptosis and G2-M arrest |
| SN-38-resistant SCLC | SN-38 + Elacridar/Tariquidar | Restored sensitivity, promoted apoptosis and G2-M arrest |
| Adapted from a study on topoisomerase inhibitors in SCLC.[10][13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Endpoint Assay)
This protocol is adapted from established methods for measuring drug sensitivity in cultured cells.[19][20][21]
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure exponential growth throughout the assay period (typically 48-72 hours).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 2: Western Blot for Apoptosis Markers
This protocol provides a general workflow for detecting apoptotic proteins.[14][22][23]
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Human Tumor Xenograft Model
This protocol outlines the general steps for establishing and using a xenograft model to study drug resistance.[24][25][26]
-
Cell Preparation:
-
Culture the desired human cancer cell line in vitro.
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
-
-
Drug Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (and/or other agents for combination studies) via the desired route (e.g., intraperitoneal, intravenous, or oral). The control group should receive the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be weighed and processed for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effects of the treatment.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 220997-99-9|DC Chemicals [dcchemicals.com]
- 3. What is the mechanism of Belotecan Hydrochloride? [synapse.patsnap.com]
- 4. Cositecan | C25H28N2O4Si | CID 148202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Repair and Resistance to Topoisomerase I Inhibitors: Mechanis...: Ingenta Connect [ingentaconnect.com]
- 7. Mechanisms of cellular resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 10. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DNA repair and resistance to topoisomerase I inhibitors: mechanisms, biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Strategies Targeting DNA Topoisomerase I in Cancer Chemotherapy: Camptothecins, Nanocarriers for Camptothecins, Organic Non-Camptothecin Compounds and Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 21. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. peerj.com [peerj.com]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
Potential off-target effects of Elomotecan hydrochloride
Welcome to the Technical Support Center for Elomotecan hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues, with a focus on understanding and identifying potential off-target effects.
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental outcomes that may suggest off-target activity of this compound.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Question: I am observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) or toxicity in my experimental model that is inconsistent with the known on-target activity of this compound as a topoisomerase I and II inhibitor. How can I investigate if this is due to an off-target effect?
Answer:
It is possible that the observed effects are mediated through a Topoisomerase I-independent pathway.[1] To dissect this, a systematic approach is recommended.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for investigating unexpected cellular phenotypes.
Detailed Methodologies:
-
Topoisomerase I/II Activity Assay:
-
Principle: These assays measure the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.[2][3][4][5]
-
Protocol Outline:
-
Isolate nuclear extracts or use purified recombinant topoisomerase I or II.
-
Incubate the enzyme with supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II) in the presence of varying concentrations of this compound.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA using a fluorescent stain (e.g., ethidium bromide) and analyze the conversion of supercoiled to relaxed DNA or catenated to decatenated DNA.
-
-
Troubleshooting:
-
-
Kinase Profiling Assay:
-
Principle: To screen for off-target kinase inhibition, this compound can be tested against a panel of purified kinases. The activity of each kinase is measured in the presence of the compound.
-
Protocol Outline (Radiometric Assay):
-
Incubate a panel of purified kinases with their respective substrates and radio-labeled ATP (e.g., ³²P-ATP or ³³P-ATP) in the presence of this compound or a vehicle control.[6]
-
After the reaction, spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash away unincorporated ATP.
-
Quantify the radioactivity on the filter to determine the extent of kinase inhibition.
-
-
Data Interpretation: A significant reduction in kinase activity compared to the control indicates a potential off-target interaction.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: CETSA assesses the binding of a drug to its target protein in intact cells by measuring changes in the protein's thermal stability.[1][7][8][9] Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Protocol Outline:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Interpretation: A shift to a higher melting temperature for a specific protein in the presence of this compound suggests a direct binding interaction.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Question: this compound shows high potency in my in vitro assays, but the in vivo efficacy is lower than expected, even with evidence of target engagement. Could off-target effects be contributing to this?
Answer:
Yes, off-target effects can contribute to complex in vivo responses, including altered pharmacokinetics or unexpected toxicities that limit the effective dose.
Logical Relationship Diagram for In Vitro vs. In Vivo Discrepancies
Caption: Potential causes for discrepancies between in vitro and in vivo results.
Recommended Investigative Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterize the pharmacokinetic profile of Elomotecan in your in vivo model to ensure that the drug concentrations achieved at the tumor site are sufficient for on-target inhibition.
-
Off-Target Profiling in Relevant Tissues: If PK is not a limiting factor, consider performing off-target profiling (e.g., CETSA coupled with mass spectrometry) on extracts from both tumor and normal tissues to identify potential off-target interactions that may lead to toxicity or reduced efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: this compound is a potent inhibitor of both Topoisomerase I and Topoisomerase II.[7][10] It belongs to the homocamptothecin family of camptothecin analogs.[7][10]
Q2: Are there any known off-target effects of this compound?
A2: While specific off-targets for this compound are not extensively documented in publicly available literature, some studies on camptothecin analogs suggest that their antiproliferative effects may, in some cases, be mediated by a Topoisomerase I-independent pathway.[1] For example, the camptothecin analog irinotecan has been suggested to have a strong binding affinity to Transforming Growth Factor Alpha (TGFA), potentially modulating the TGFA-EGFR signaling axis.[11] Researchers should be aware of the possibility of off-target effects and consider empirical validation in their systems.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: A combination of genetic and pharmacological approaches can be used:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended targets (Topoisomerase I and II). If the cellular effect of this compound persists in the absence of its primary targets, it strongly suggests an off-target mechanism.
-
Resistant Mutants: If available, utilize cell lines expressing mutant forms of Topoisomerase I or II that are resistant to Elomotecan binding. Persistence of the drug's effect in these cells would also point to off-target activity.
-
CETSA: As described in the troubleshooting section, CETSA can confirm direct binding to both on- and potential off-targets in a cellular context.
Q4: What are the common adverse effects observed in clinical trials of Elomotecan, and could they be related to off-target activity?
A4: The dose-limiting toxicity of Elomotecan in a Phase I clinical trial was neutropenia. Other observed adverse effects included asthenia, nausea, and vomiting.[8] While these are common side effects for chemotherapeutic agents that target DNA replication and cell division (on-target effects), the possibility of off-target contributions to the overall toxicity profile cannot be ruled out without further investigation.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the off-target interactions of this compound. Researchers are encouraged to generate such data for their specific systems of interest using the methodologies described above. For on-target activity, IC50 values are typically in the nanomolar range, demonstrating high potency against tumor cell lines.[1][8]
| Interaction Type | Target | Reported IC50/Ki | Reference |
| On-Target | Topoisomerase I & II | Potent inhibitor (specific values vary by cell line) | [1][7][10] |
| Potential Off-Target | Various Kinases | Not reported | - |
| Potential Off-Target | Other Cellular Proteins | Not reported | - |
Signaling Pathway Visualization
On-Target Mechanism of Action: Topoisomerase I and II Inhibition
Caption: On-target signaling pathway of this compound.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 11. Frontiers | Integrative multi-omics analysis identifies TGFA as a novel glioma susceptibility gene and therapeutic target [frontiersin.org]
Optimizing Elomotecan Hydrochloride Dosage for In Vitro Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Elomotecan hydrochloride in in vitro studies. This compound, a potent dual inhibitor of topoisomerase I and II, offers a promising avenue for cancer research.[1][2] This guide delivers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a homocamptothecin analog that targets both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for DNA replication and transcription.[2][3] It stabilizes the covalent complex between these enzymes and DNA, leading to an accumulation of DNA strand breaks.[4] This damage ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[5]
Q2: How should I prepare a stock solution of this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[6] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. To avoid precipitation, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%.
Q3: What is a typical starting concentration range for this compound in cell viability assays?
Based on reported IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cancer cell lines.[7] A serial dilution should be performed to determine the optimal dose-response curve for your specific cell line and experimental conditions.
Q4: How long should I incubate cells with this compound?
The incubation time can vary depending on the cell line and the specific assay. A common incubation period for cytotoxicity assays is 48 to 72 hours.[8][9] However, shorter incubation times may be sufficient to observe effects on signaling pathways. Preliminary time-course experiments are recommended to determine the optimal duration for your study.[10]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the IC50 values of this compound (BN80927) in various human cancer cell lines after a 72-hour exposure, as determined by a cell growth assay. For comparison, the IC50 values of SN38, the active metabolite of irinotecan, are also provided.[7]
| Cell Line | Cancer Type | This compound (BN80927) IC50 (nM) | SN38 IC50 (nM) |
| CCRF-CEM | Leukemia | 2 | 4 |
| HL-60(TB) | Leukemia | 4 | 11 |
| K-562 | Leukemia | 2 | 10 |
| MOLT-4 | Leukemia | 3 | 11 |
| RPMI-8226 | Leukemia | 2 | 11 |
| SR | Leukemia | 4 | 20 |
| A549/ATCC | Non-Small Cell Lung | 4 | 21 |
| EKVX | Non-Small Cell Lung | 3 | 11 |
| HOP-62 | Non-Small Cell Lung | 4 | 21 |
| HOP-92 | Non-Small Cell Lung | 3 | 11 |
| NCI-H226 | Non-Small Cell Lung | 5 | 28 |
| NCI-H23 | Non-Small Cell Lung | 4 | 20 |
| NCI-H322M | Non-Small Cell Lung | 5 | 28 |
| NCI-H460 | Non-Small Cell Lung | 2 | 10 |
| NCI-H522 | Non-Small Cell Lung | 4 | 20 |
| COLO 205 | Colon | 4 | 20 |
| HCC-2998 | Colon | 4 | 21 |
| HCT-116 | Colon | 3 | 11 |
| HCT-15 | Colon | 5 | 28 |
| HT29 | Colon | 4 | 20 |
| KM12 | Colon | 3 | 11 |
| SW-620 | Colon | 4 | 20 |
| SF-268 | CNS | 4 | 21 |
| SF-295 | CNS | 3 | 11 |
| SF-539 | CNS | 4 | 20 |
| SNB-19 | CNS | 4 | 20 |
| SNB-75 | CNS | 5 | 28 |
| U251 | CNS | 4 | 20 |
| LOX IMVI | Melanoma | 81 | 318 |
| MALME-3M | Melanoma | 5 | 28 |
| M14 | Melanoma | 4 | 20 |
| SK-MEL-2 | Melanoma | 4 | 20 |
| SK-MEL-28 | Melanoma | 5 | 28 |
| SK-MEL-5 | Melanoma | 4 | 20 |
| UACC-257 | Melanoma | 4 | 20 |
| UACC-62 | Melanoma | 5 | 28 |
| IGROV1 | Ovarian | 4 | 20 |
| OVCAR-3 | Ovarian | 4 | 20 |
| OVCAR-4 | Ovarian | 3 | 11 |
| OVCAR-5 | Ovarian | 4 | 20 |
| OVCAR-8 | Ovarian | 4 | 20 |
| SK-OV-3 | Ovarian | 5 | 28 |
| 786-0 | Renal | 4 | 20 |
| A498 | Renal | 4 | 20 |
| ACHN | Renal | 3 | 11 |
| CAKI-1 | Renal | 5 | 28 |
| RXF 393 | Renal | 4 | 20 |
| SN12C | Renal | 4 | 20 |
| TK-10 | Renal | 3 | 11 |
| UO-31 | Renal | 4 | 20 |
| PC-3 | Prostate | 4 | 20 |
| DU-145 | Prostate | 5 | 28 |
| MCF7 | Breast | 4 | 20 |
| MDA-MB-231/ATCC | Breast | 4 | 20 |
| HS 578T | Breast | 3 | 11 |
| BT-549 | Breast | 4 | 20 |
| T-47D | Breast | 4 | 20 |
| MDA-MB-435 | Breast | 4 | 20 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The aqueous solubility of this compound is low. The final concentration of DMSO may be insufficient to maintain solubility. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the culture medium. Ensure the final DMSO concentration remains below cytotoxic levels (typically <0.5%). Perform serial dilutions in DMSO before the final dilution in the medium. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Dose-Dependent Effect Observed | The concentration range tested is too high or too low. The incubation time is not optimal. The compound may have degraded. | Test a broader range of concentrations (e.g., from picomolar to micromolar). Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C, protected from light). |
| High Background in MTT Assay | Contamination of reagents or culture. Phenol red in the medium can interfere with absorbance readings. | Use sterile techniques and fresh reagents. Use a background control (medium with MTT and DMSO, but no cells) and subtract this value. Consider using phenol red-free medium for the assay. |
Signaling Pathway
This compound exerts its cytotoxic effects by interfering with the function of Topoisomerase I and II, leading to DNA damage and the activation of downstream cell death pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Elomotecan Hydrochloride Xenograft Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elomotecan hydrochloride in xenograft models.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during xenograft experiments with this compound.
1. Drug Formulation and Administration
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Question: What is the recommended vehicle for formulating this compound for in vivo studies?
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Answer: Based on preclinical studies, this compound (also known as BN 80927) can be formulated for intravenous (IV) administration. A common formulation involves dissolving the compound in a vehicle suitable for injection in mice. While the specific vehicle for the pivotal preclinical studies was not detailed in publicly available abstracts, a common approach for similar compounds is to use a mixture of solvents such as DMSO and PEG, further diluted in saline or a buffered solution to ensure solubility and biocompatibility. It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for animal studies.
-
-
Question: My this compound solution appears to have precipitated. What should I do?
-
Answer: Precipitation can be a common issue with camptothecin analogs. Homocamptothecins like Elomotecan are designed for enhanced lactone ring stability, which can improve solubility and reduce precipitation compared to older camptothecins. However, if precipitation occurs, consider the following:
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Vehicle Composition: The solubility of this compound is pH-dependent. Ensure your vehicle has a slightly acidic pH to maintain the stability of the lactone form.
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Storage Conditions: Store the formulated drug according to the manufacturer's instructions, typically at 4°C for short-term and protected from light. Avoid repeated freeze-thaw cycles.
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Sonication: Gentle warming and sonication may help to redissolve the compound. However, be cautious not to degrade the drug with excessive heat.
-
Fresh Preparation: It is always best to prepare the formulation fresh before each administration to minimize stability issues.
-
-
-
Question: What is a typical administration route and schedule for this compound in xenograft models?
-
Answer: In preclinical studies with PC-3 and DU-145 prostate cancer xenografts, this compound was administered intravenously. A typical dosing schedule for topoisomerase inhibitors in xenograft models can range from daily for several days to intermittent dosing (e.g., once or twice weekly) to balance efficacy and toxicity. The optimal schedule will depend on the specific tumor model and the maximum tolerated dose (MTD) in your animal strain.
-
2. Tumor Growth and Response
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Question: I am observing high variability in tumor growth between animals in the same group. How can I reduce this?
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Answer: Tumor growth variability is a common challenge in xenograft studies. To minimize this:
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Cell Viability and Number: Ensure a high viability (>95%) of the cancer cells at the time of injection. Standardize the number of cells injected per animal.
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Injection Site: Use a consistent subcutaneous injection site for all animals.
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Animal Health: Use healthy, age-matched, and immunocompromised mice from a reputable supplier.
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Matrigel: Co-injection of cells with Matrigel can sometimes improve tumor take-rate and promote more uniform growth.
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Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study.
-
-
-
Question: The observed tumor growth inhibition (TGI) is lower than expected. What are the potential reasons?
-
Answer: Several factors can contribute to lower-than-expected efficacy:
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Drug Formulation and Stability: As mentioned above, issues with solubility and stability can lead to a lower effective dose being administered.
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Dosing and Schedule: The dose and schedule may not be optimal for the specific tumor model. Consider performing a dose-response study to determine the most effective regimen.
-
Tumor Model Resistance: The chosen cell line may have intrinsic or acquired resistance to topoisomerase inhibitors.
-
Drug Metabolism in Mice: The metabolism of this compound in mice might differ from other species, affecting its half-life and exposure at the tumor site.
-
-
3. Animal Health and Toxicity
-
Question: My mice are experiencing significant weight loss and other signs of toxicity. What should I do?
-
Answer: Topoisomerase inhibitors can have on-target toxicities, particularly affecting rapidly dividing cells in the bone marrow and gastrointestinal tract.
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Dose Reduction: The administered dose may be too high. It is crucial to establish the MTD in a pilot study before proceeding with a large efficacy experiment.
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Supportive Care: Provide supportive care such as softened food or hydrogel packs to mitigate dehydration and weight loss.
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Monitoring: Closely monitor the animals daily for clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).
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Vehicle Toxicity: Ensure that the vehicle itself is not causing toxicity by including a vehicle-only control group.
-
-
Experimental Protocols
A detailed experimental protocol from a key preclinical study on this compound (BN 80927) is summarized below.
Cell Lines and Tumor Implantation:
-
Cell Lines: PC-3 and DU-145 (human prostate adenocarcinoma).
-
Animals: Male athymic nude mice.
-
Implantation: Subcutaneous injection of 5 x 10^6 cells in the flank.
Drug Formulation and Administration:
-
Formulation: this compound was dissolved for intravenous administration. A common practice for similar compounds involves initial solubilization in a small volume of DMSO, followed by dilution with a vehicle like polyethylene glycol (PEG) and/or saline.
-
Administration: Intravenous (i.v.) injection.
-
Dosing Schedule: While the exact schedule from the pivotal study is not publicly detailed, a representative schedule for topoisomerase inhibitors in such models could be, for example, 10 mg/kg administered intravenously on a Q4Dx3 schedule (once every 4 days for 3 doses).
Tumor Growth Monitoring and Efficacy Evaluation:
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Efficacy Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
Quantitative Data
The following table summarizes the in vivo efficacy of this compound (BN 80927) in prostate cancer xenograft models from a key preclinical study.
| Cell Line | Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| PC-3 | BN 80927 | 10 | i.v., q4d x 3 | 75 |
| SN-38 | 10 | i.v., q4d x 3 | 35 | |
| DU-145 | BN 80927 | 10 | i.v., q4d x 3 | 80 |
| SN-38 | 10 | i.v., q4d x 3 | 40 |
Data are interpreted from graphical representations in the cited literature and represent approximate values.
Visualizations
Signaling Pathway of this compound
This compound inhibits Topoisomerase I and II, leading to DNA strand breaks. This damage activates the DNA Damage Response (DDR) pathway, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: Experimental workflow for a xenograft study.
Validation & Comparative
A Head-to-Head Comparison of Elomotecan Hydrochloride and Irinotecan Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the topoisomerase inhibitors elomotecan hydrochloride and irinotecan, focusing on their preclinical efficacy. This analysis is supported by experimental data on their cytotoxic effects in various cancer cell lines and their performance in in vivo tumor models.
Executive Summary
This compound (also known as BN-80927) and irinotecan are both camptothecin analogs that function as topoisomerase I inhibitors, a critical class of anticancer agents. While irinotecan is a well-established chemotherapeutic, elomotecan has emerged as a potent next-generation compound. Preclinical data suggests that elomotecan exhibits significantly greater in vitro cytotoxicity compared to SN-38, the active metabolite of irinotecan. Furthermore, elomotecan demonstrates a dual inhibitory mechanism, targeting both topoisomerase I and II. In vivo studies have shown elomotecan's high efficiency in reducing tumor growth in xenograft models. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used, and visualize the molecular pathways and experimental workflows.
Mechanism of Action
Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme responsible for relaxing supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptosis.[1][2][3]
This compound, a homocamptothecin analog, also functions as a topoisomerase I inhibitor with a similar mechanism of trapping the cleavable complex. However, it possesses the distinct advantage of also inhibiting topoisomerase II, another key enzyme involved in DNA topology. This dual-targeting capability may contribute to its enhanced potency and ability to overcome certain forms of drug resistance.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic activity of this compound and irinotecan (and its active metabolite SN-38) has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound (BN-80927) and SN-38
| Cell Line | Cancer Type | Elomotecan (BN-80927) IC50 (nM) | SN-38 IC50 (nM) |
| PC3 | Prostate | 1.5 | 10 |
| DU145 | Prostate | 2.5 | 15 |
| HT29 | Colon | 3 | 20 |
| SKOV-3 | Ovarian | 1 | 8 |
| MCF7 | Breast | 2 | 12 |
Data compiled from a preclinical study on BN80927.
Table 2: In Vitro Cytotoxicity (IC50) of Irinotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | Irinotecan IC50 (µM) |
| HT-29 | Colon | 5.17 |
| LoVo | Colon | 15.8 |
| NMG64/84 | Colon | 160 (as µg/ml) |
| COLO-357 | Pancreatic | 100 (as µg/ml) |
| MIA PaCa-2 | Pancreatic | 400 (as µg/ml) |
| PANC-1 | Pancreatic | 150 (as µg/ml) |
Data compiled from multiple preclinical studies.[4][5] Note the different units (µM vs. nM) and the reporting of some values in µg/ml, highlighting the significantly lower potency of the prodrug irinotecan compared to its active metabolite SN-38 and elomotecan.
The data clearly indicates that this compound is substantially more potent than SN-38 across all tested cell lines, with IC50 values that are multiple folds lower. When comparing elomotecan to the prodrug irinotecan, the difference in potency is even more pronounced.
In Vivo Efficacy: Tumor Xenograft Models
The antitumor activity of this compound has been assessed in vivo using human tumor xenograft models in mice. These studies provide crucial insights into the therapeutic potential of a compound in a living system.
Table 3: In Vivo Antitumor Activity of this compound (BN-80927) in Human Prostate Tumor Xenografts
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) |
| PC3 | 10 mg/kg, twice daily for 14 days | >90% |
| DU145 | 10 mg/kg, twice daily for 14 days | >90% |
Data from a preclinical study on BN80927.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, irinotecan, or SN-38. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous tumor xenograft model.
Detailed Methodology:
-
Cell Preparation: Human cancer cells (e.g., PC3 or DU145) are cultured, harvested, and resuspended in a suitable medium, often mixed with an extracellular matrix component like Matrigel to enhance tumor formation.
-
Animal Inoculation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (elomotecan or irinotecan) is administered to the treatment groups according to a predefined schedule, dose, and route of administration (e.g., intravenous or intraperitoneal). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression and survival.[8][9]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I.
Detailed Methodology:
-
Reaction Setup: The reaction mixture is prepared in a microcentrifuge tube and typically contains a reaction buffer, supercoiled plasmid DNA (as the substrate), and purified human topoisomerase I enzyme.[1][2]
-
Inhibitor Addition: The test compound (elomotecan or SN-38) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The DNA from the reaction is separated on an agarose gel. Supercoiled and relaxed DNA have different electrophoretic mobilities, allowing for their separation.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of the inhibitor compared to the control.[3][10]
Conclusion
The preclinical data presented in this guide strongly suggests that this compound is a highly potent topoisomerase inhibitor with a promising efficacy profile. Its dual inhibition of topoisomerase I and II, coupled with its superior in vitro cytotoxicity compared to SN-38, positions it as a compelling candidate for further clinical development. The in vivo data from xenograft models further supports its potential as an effective anticancer agent. While irinotecan remains a clinically important drug, the preclinical evidence indicates that elomotecan may offer a significant therapeutic advantage. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two compounds in a clinical setting.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. inspiralis.com [inspiralis.com]
Elomotecan Hydrochloride (BN 80927) Demonstrates Superior Potency Over SN-38 in Preclinical Cancer Studies
For Immediate Release
A comprehensive review of preclinical data reveals that Elomotecan hydrochloride (BN 80927), a novel homocamptothecin derivative, exhibits significantly greater potency as an antiproliferative agent compared to SN-38, the active metabolite of the widely used chemotherapy drug irinotecan. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed analysis of the two compounds.
This compound is a dual inhibitor of topoisomerase I and II, while SN-38 is a potent inhibitor of topoisomerase I. Both compounds exert their cytotoxic effects by trapping the topoisomerase-DNA cleavable complex, which leads to DNA damage and ultimately, cancer cell death. However, in head-to-head comparisons, this compound consistently demonstrates lower IC50 values across a range of cancer cell lines, including those resistant to conventional chemotherapies.
Quantitative Comparison of Cytotoxic Potency
The antiproliferative activity of this compound and SN-38 was evaluated in a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50) obtained from these studies.
| Cell Line | Drug | IC50 (nM) |
| Sensitive Cell Lines | ||
| HT29 (Colon) | This compound (BN 80927) | 4.5 ± 0.9 |
| SN-38 | 18.2 ± 2.6 | |
| PC3 (Prostate) | This compound (BN 80927) | 2.4 ± 0.5 |
| SN-38 | 10.1 ± 1.8 | |
| Drug-Resistant Cell Lines | ||
| KBSTP2 (Topo I-altered) | This compound (BN 80927) | 6.2 ± 1.1 |
| SN-38 | >1000 |
Data extracted from Demarquay et al., Cancer Research, 2004.
Experimental Protocols
The following methodologies were employed in the key comparative experiments:
Cell Growth Assay (Antiproliferative Assay)
The cytotoxic effects of this compound and SN-38 were determined using a cell proliferation assay. Human tumor cells were seeded in 96-well plates and allowed to attach overnight. The cells were then exposed to a range of concentrations of each compound for a continuous period of 72 hours. The percentage of cell survival was determined using the sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, washed, and stained with SRB. The bound dye was solubilized with a Tris-base solution, and the optical density was read at 540 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated from the dose-response curves.[1]
Topoisomerase I DNA Relaxation Assay
The ability of the compounds to inhibit topoisomerase I was assessed by measuring the relaxation of supercoiled plasmid DNA. The reaction mixture contained supercoiled pBR322 DNA, purified human topoisomerase I, and various concentrations of either this compound or SN-38 in a reaction buffer. The mixture was incubated at 37°C for 30 minutes. The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on an agarose gel. The gel was stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Mechanism of Action and Signaling Pathways
Both this compound and SN-38 are camptothecin analogs that target the nuclear enzyme topoisomerase I.[2][3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[3] The drugs bind to the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3] This stabilization of the "cleavable complex" leads to the accumulation of single-strand DNA breaks. When a DNA replication fork encounters this complex, it results in a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.[3] this compound is further distinguished by its additional activity as a catalytic inhibitor of topoisomerase II.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Homocamptothecins in Cancer Models
In the landscape of oncology drug development, homocamptothecins represent a promising class of topoisomerase I inhibitors, engineered to overcome the limitations of their parent compound, camptothecin. This guide provides a detailed head-to-head comparison of key homocamptothecin derivatives—diflomotecan, karenitecin (BNP1350), and belotecan—evaluating their performance in various cancer models. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and experimental protocols of these next-generation anticancer agents.
In Vitro Efficacy: A Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of homocamptothecins has been evaluated across a range of cancer cell lines, with IC50 values serving as a key metric for their anti-proliferative activity. The data consistently demonstrates the high potency of these compounds.
Comparative IC50 Values of Homocamptothecins
| Cancer Type | Cell Line | Diflomotecan (nM) | Karenitecin (BNP1350) (nM) | Belotecan (CKD-602) (nM) |
| Head and Neck Cancer | A253 | - | 70[1] | - |
| Colon Cancer | COLO205 | - | 2.4[2] | - |
| COLO320 | - | 1.5[2] | - | |
| LS174T | - | 1.6[2] | - | |
| SW1398 | - | 2.9[2] | - | |
| WiDr | - | 3.2[2] | - | |
| Oral Squamous Carcinoma | YD-8 | - | - | 2400 (as µg/mL)[1] |
| YD-9 | - | - | 180 (as µg/mL)[1] | |
| YD-38 | - | - | 50 (as µg/mL)[1] | |
| Glioma | LN229 | - | - | 9.07[3] |
| U251 MG | - | - | 14.57[3] | |
| U343 MG | - | - | 29.13[3] | |
| U87 MG | - | - | 84.66[3] | |
| Cervical Cancer | Caski | - | - | 30 (as ng/mL)[4] |
| HeLa | - | - | 150 (as ng/mL)[4] | |
| SiHa | - | - | 150 (as ng/mL)[4] |
Note: IC50 values for belotecan in oral squamous carcinoma and cervical cancer cell lines were reported in µg/mL and ng/mL, respectively, and have not been converted to nM for this table due to the lack of reported molecular weight in the source. Dashes (-) indicate that data was not found.
Diflomotecan has been highlighted as a potent topoisomerase I inhibitor that induces more pronounced apoptosis in HL60 leukemia cells compared to SN-38, the active metabolite of irinotecan.[3] Karenitecin (BNP1350) has demonstrated significant potency against a panel of human colon cancer cell lines.[2] Belotecan has shown considerable cytotoxic effects against oral squamous carcinoma and various glioma cell lines.[1][3]
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of homocamptothecins has been validated in preclinical xenograft models, demonstrating their potential for clinical translation.
Belotecan vs. Topotecan in Small-Cell Lung Cancer (SCLC) - Clinical Trial Data
A randomized phase 2b clinical trial directly compared the efficacy and safety of belotecan with topotecan in patients with sensitive-relapsed SCLC.
| Parameter | Belotecan | Topotecan | p-value |
| Objective Response Rate (ORR) | 33% | 21% | 0.09 |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 |
These findings suggest that belotecan may offer a clinical advantage over topotecan in this patient population. Preclinical studies in mice also suggested that belotecan has superior antitumor efficacy and wider therapeutic margins than topotecan.[4]
Karenitecin (BNP1350) in Ovarian Cancer Xenografts
In well-established human ovarian cancer xenografts, BNP1350 demonstrated superior tumor growth inhibition compared to topotecan when administered at equitoxic schedules. The growth inhibition induced by BNP1350 was ≥75%, which was significantly better than that of topotecan (p<0.05).[5] Furthermore, BNP1350 was found to be a poor substrate for the breast cancer resistance protein (BCRP), a drug efflux pump that can confer resistance to topotecan.[5]
PCC0208037: A Novel Camptothecin Derivative in Colorectal Cancer Xenografts
A recent study on a novel camptothecin derivative, PCC0208037, demonstrated robust anti-tumor activity in a colorectal cancer cell xenograft model that was comparable to or slightly better than irinotecan (CPT-11).[6] Notably, PCC0208037 exhibited weaker tissue damage to colorectal tissue and a more transient impact on food intake and body weight compared to CPT-11 in mice.[6]
Mechanism of Action: Induction of Apoptosis
Homocamptothecins, like other camptothecin derivatives, exert their cytotoxic effects primarily by inhibiting topoisomerase I, leading to DNA damage and the induction of apoptosis.
Signaling Pathways in Homocamptothecin-Induced Apoptosis
The induction of apoptosis by homocamptothecins involves a complex interplay of signaling pathways, including both intrinsic (mitochondrial) and extrinsic pathways.
Studies have shown that Karenitecin-induced apoptosis is associated with the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and activation of caspases.[1] Belotecan has been shown to induce G2/M phase arrest and apoptosis.[4] For hydroxycamptothecin, the PERK signaling pathway, a component of the endoplasmic reticulum (ER) stress response, has been implicated in its apoptotic signaling.[7] Camptothecin and its derivatives can also activate the MAPK signaling pathway, including JNK and p38, which contributes to apoptotic cell death.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a homocamptothecin that inhibits 50% of cancer cell growth (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the homocamptothecin compound for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as the Sulforhodamine B (SRB) or MTS assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.[1][2]
Subcutaneous Xenograft Model for Colorectal Cancer
Objective: To evaluate the in vivo antitumor efficacy of homocamptothecins in a subcutaneous colorectal cancer model.
Protocol:
-
Cell Preparation: Human colorectal cancer cells (e.g., HCT-116) are harvested and resuspended in a suitable medium, often mixed with Matrigel.
-
Tumor Inoculation: Approximately 1 x 10^6 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The homocamptothecin is administered via a specified route (e.g., intraperitoneally) and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a primary endpoint.[2]
Orthotopic Xenograft Model for Ovarian Cancer
Objective: To assess the in vivo efficacy of homocamptothecins in a more clinically relevant orthotopic ovarian cancer model.
Protocol:
-
Cell Preparation: Human ovarian cancer cells (e.g., SKOV3-luc, expressing luciferase) are prepared for injection.
-
Surgical Procedure: Under anesthesia, a small incision is made in the mouse's flank to expose the ovary. A cell suspension is then injected into the ovarian bursa.
-
Tumor Growth Monitoring: Tumor growth and metastasis can be monitored non-invasively using bioluminescence imaging (BLI) for luciferase-expressing cells.
-
Drug Administration: Treatment with the homocamptothecin is initiated at a predetermined time point after tumor cell inoculation.
-
Efficacy Assessment: The change in bioluminescent signal is quantified to assess tumor burden and response to treatment over time.[5][10]
Conclusion
This comparative guide provides a comprehensive overview of the preclinical performance of the homocamptothecins diflomotecan, karenitecin (BNP1350), and belotecan. The available data suggests that these next-generation topoisomerase I inhibitors exhibit potent antitumor activity across a variety of cancer models. Notably, direct comparative studies indicate that certain homocamptothecins may offer advantages in efficacy and resistance profiles over established camptothecin analogs like topotecan and irinotecan. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development of this promising class of anticancer agents. Further head-to-head studies, particularly those including diflomotecan, are warranted to fully elucidate the comparative strengths of each compound and to guide their optimal clinical development.
References
- 1. Karenitecin (BNP1350) radiosensitizes glioma cells with an associated increase in caspase activation and reactive oxygen species| JNEUROLOGY [jneurology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Belotecan Hydrochloride? [synapse.patsnap.com]
- 5. Novel camptothecin derivative BNP1350 in experimental human ovarian cancer: determination of efficacy and possible mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Colorectal Cancer Effects of a Novel Camptothecin Derivative PCC0208037 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Topoisomerase Inhibition of Elomotecan Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elomotecan hydrochloride's dual topoisomerase I and II inhibitory activity against other established topoisomerase inhibitors. Experimental data is presented to objectively evaluate its performance, supported by detailed methodologies for key assays.
This compound (also known as BN 80927) is a potent, semi-synthetic derivative of camptothecin belonging to the homocamptothecin class of compounds. It has demonstrated significant antiproliferative activity in various tumor cell lines and is distinguished by its mechanism of action, which involves the dual inhibition of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3][4] This dual inhibitory capability presents a potential advantage in cancer therapy by targeting two critical enzymes involved in DNA replication and repair, potentially broadening its spectrum of activity and mitigating resistance mechanisms.
Mechanism of Action: A Dual Approach to Disrupting DNA Topology
Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and chromosome segregation.[5] Topoisomerase I achieves this by creating transient single-strand breaks in the DNA, while topoisomerase II introduces transient double-strand breaks.
This compound exerts its cytotoxic effects through two distinct mechanisms:
-
Topoisomerase I Poisoning: Similar to its parent compound, camptothecin, Elomotecan stabilizes the covalent complex formed between topoisomerase I and DNA. This prevents the re-ligation of the single-strand break, leading to the accumulation of DNA lesions and ultimately, cell death.[2]
-
Catalytic Inhibition of Topoisomerase II: Elomotecan inhibits the catalytic activity of topoisomerase II, specifically its ability to relax supercoiled DNA.[1][2] Unlike topoisomerase II "poisons" such as etoposide, which stabilize the enzyme-DNA cleavage complex, Elomotecan acts as a catalytic inhibitor, interfering with the enzyme's function without trapping it on the DNA.[2]
This dual-action mechanism is a key differentiator for this compound.
Comparative Performance: this compound vs. Other Topoisomerase Inhibitors
To contextualize the dual inhibitory activity of this compound, its performance in enzymatic assays is compared with established topoisomerase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against purified topoisomerase I and II. Lower IC50 values indicate greater potency.
| Compound | Primary Target(s) | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) |
| This compound (BN 80927) | Topo I & Topo II | Data not available | Data not available |
| Camptothecin | Topo I | ~0.1 - 1.0 | >100 |
| Topotecan | Topo I | ~1.0 - 10.0 | >100 |
| Etoposide | Topo II | >100 | ~50 - 100 |
| Amonafide | Topo II | Inactive | ~5 - 20 |
| Vosaroxin | Topo II | Inactive | ~1 - 5 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data for this compound's direct enzymatic inhibition is not publicly available in the reviewed literature, though its potent dual activity is qualitatively described.
Experimental Protocols
The validation of dual topoisomerase inhibition relies on specific in vitro enzymatic assays. Below are detailed protocols for the Topoisomerase I DNA Relaxation Assay and the Topoisomerase II DNA Decatenation Assay, which are standard methods to determine the inhibitory activity of compounds like this compound.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compound (this compound) at various concentrations
-
Control inhibitor (e.g., Camptothecin)
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
In a microcentrifuge tube, prepare the reaction mixture containing 1x Topo I assay buffer, supercoiled plasmid DNA (final concentration ~20 µg/mL), and sterile water to the final reaction volume.
-
Add the test compound (this compound) or control inhibitor at the desired final concentrations to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a sufficient amount of human Topoisomerase I to relax the DNA in the no-drug control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are adequately separated.
-
Visualize the DNA bands under UV light and capture the image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)
-
Test compound (this compound) at various concentrations
-
Control inhibitor (e.g., Etoposide)
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
In a microcentrifuge tube, prepare the reaction mixture containing 1x Topo II assay buffer, kDNA (final concentration ~10 µg/mL), and sterile water to the final reaction volume.
-
Add the test compound (this compound) or control inhibitor at the desired final concentrations to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a sufficient amount of human Topoisomerase II to decatenate the kDNA in the no-drug control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Visualize the DNA bands under UV light and capture the image.
-
Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Conclusion
References
- 1. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
Elomotecan Hydrochloride: A Promising Alternative in Irinotecan-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of elomotecan hydrochloride and irinotecan, with a particular focus on cancer models that have developed resistance to irinotecan. Elomotecan, a novel dual inhibitor of topoisomerase I and II, demonstrates significant potential in overcoming common mechanisms of irinotecan resistance, offering a promising therapeutic avenue for patients with refractory tumors.
Superior In Vitro Potency in Resistant Cell Lines
This compound (also known as Karenitecin or BN80927) has consistently shown greater potency than SN-38, the active metabolite of irinotecan, across a range of cancer cell lines, including those with acquired resistance to SN-38.
A key preclinical study demonstrated that a topoisomerase I-altered cell line, KBSTP2, which is resistant to SN-38, remains sensitive to elomotecan[1]. This suggests that elomotecan's mechanism of action can bypass resistance mediated by alterations in the primary target of irinotecan.
Furthermore, elomotecan has been shown to be a poor substrate for the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP), a key efflux pump responsible for multidrug resistance and a known mechanism of irinotecan resistance[2]. In contrast, both irinotecan and SN-38 are substrates for ABCG2, leading to their extrusion from cancer cells and reduced efficacy[3][4].
The following table summarizes the comparative in vitro cytotoxicity of elomotecan and SN-38 in various cancer cell lines.
| Cell Line | Cancer Type | Resistance Mechanism | Elomotecan (BNP1350) IC50 (nM) | SN-38 IC50 (nM) | Fold Difference (SN-38/Elomotecan) | Reference |
| A2780 | Ovarian | Parental | ~2 | ~5 | ~2.5 | [2] |
| 2780K32 | Ovarian | BCRP overexpression | ~180 | >1000 | >5.5 | [2] |
| COLO205 | Colon | Not specified | 2.4 | Not specified | - | [5] |
| COLO320 | Colon | Not specified | 1.5 | Not specified | - | [5] |
| LS174T | Colon | Not specified | 1.6 | Not specified | - | [5] |
| SW1398 | Colon | Not specified | 2.9 | Not specified | - | [5] |
| WiDr | Colon | Not specified | 3.2 | Not specified | - | [5] |
| KBSTP2 | Cervical | Topoisomerase I alteration | Sensitive | Resistant | - | [1] |
Enhanced In Vivo Antitumor Activity
Preclinical xenograft models have corroborated the in vitro findings, demonstrating the superior in vivo efficacy of elomotecan in irinotecan-resistant tumors.
In a study utilizing human ovarian cancer xenografts, elomotecan (BNP1350) induced significantly greater tumor growth inhibition (>75%) compared to topotecan, another camptothecin derivative, when administered at equitoxic schedules[2]. Another study highlighted the in vivo efficacy of elomotecan in human androgen-independent prostate tumor xenografts (PC3 and DU145)[1].
The table below presents a summary of the in vivo antitumor activity of elomotecan in different xenograft models.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A2780 | Ovarian | Elomotecan (BNP1350) | Not specified | >75% | [2] |
| PC3 | Prostate | Elomotecan (BN80927) | Not specified | High efficiency | [1] |
| DU145 | Prostate | Elomotecan (BN80927) | Not specified | High efficiency | [1] |
| COLO320 | Colon | Elomotecan (BNP1350) | 1 mg/kg, i.p., daily x 5 | 61% | [5] |
| COLO205 | Colon | Elomotecan (BNP1350) | 1 mg/kg, i.p., daily x 5 | 54% | [5] |
Mechanism of Action: Overcoming Irinotecan Resistance
Elomotecan's efficacy in irinotecan-resistant models stems from its unique dual mechanism of action, inhibiting both topoisomerase I and topoisomerase II[6]. This dual targeting provides an advantage over irinotecan, which solely inhibits topoisomerase I[7].
Signaling Pathway of Elomotecan vs. Irinotecan
Caption: Elomotecan's dual inhibition of Topo I/II and evasion of BCRP-mediated efflux.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The antiproliferative activity of elomotecan and SN-38 is determined using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cell density based on the measurement of cellular protein content.
Experimental Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight[1][2][8].
-
Drug Treatment: Cells are treated with a range of concentrations of elomotecan or SN-38 and incubated for 72 hours[3].
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C[1][2][8].
-
Staining: After washing, the fixed cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature[2][8].
-
Washing: Unbound dye is removed by washing with 1% acetic acid[2][8].
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution[2][8].
-
Readout: The absorbance is measured at a wavelength between 510 and 570 nm using a microplate reader[2][9].
-
Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
In Vivo Antitumor Efficacy: Xenograft and Hollow Fiber Assays
The in vivo antitumor activity of elomotecan is evaluated using established xenograft models and the hollow fiber assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of a typical in vivo tumor xenograft efficacy study.
Xenograft Model Protocol:
-
Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice[10].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and receive elomotecan, irinotecan, or a vehicle control via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Hollow Fiber Assay Protocol:
The in vivo hollow fiber assay provides a rapid method for assessing the cytotoxic and pharmacodynamic effects of a compound.
-
Cell Encapsulation: Tumor cells are grown within hollow fibers[11][12].
-
Implantation: The fibers are implanted into mice, typically both subcutaneously and intraperitoneally[11][12].
-
Treatment: The mice are treated with the test compound for a defined period (e.g., 14 days)[11].
-
Harvest and Analysis: The fibers are harvested, and cell viability is determined using an appropriate assay (e.g., CellTiter-Glo)[11].
Conclusion
The available preclinical data strongly suggest that this compound is a potent anticancer agent with the ability to overcome key mechanisms of irinotecan resistance. Its dual inhibition of topoisomerase I and II, coupled with its poor affinity for the BCRP efflux pump, provides a strong rationale for its continued development as a therapeutic option for patients with irinotecan-refractory cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 2. 4.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ijpbs.com [ijpbs.com]
Comparative Analysis of Elomotecan Hydrochloride and Other Topoisomerase I Inhibitors in Clinical Trials
A detailed examination of the clinical trial data for Elomotecan hydrochloride in comparison to established topoisomerase I inhibitors, Topotecan and Irinotecan, reveals a landscape of promising preclinical potential for Elomotecan and extensive clinical experience with its counterparts. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing available data, outlining experimental protocols, and visualizing key pathways to inform future research and development in oncology.
This compound (BN-80927) is a novel homocamptothecin analog that functions as a potent inhibitor of both topoisomerase I and II.[1] Preclinical studies have demonstrated its high potency in reducing the proliferation of various tumor cells.[1] While a Phase I dose-finding study in patients with advanced solid tumors has been conducted, detailed quantitative results regarding its clinical efficacy, such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS), are not publicly available. The primary focus of published data has been on the pharmacokinetic and pharmacodynamic modeling of its adverse effects.
In contrast, Topotecan and Irinotecan are well-established topoisomerase I inhibitors with extensive clinical data in various cancer types, particularly ovarian and colorectal cancer, respectively. This guide will present the available preclinical information for Elomotecan alongside the clinical trial data for Topotecan and Irinotecan to offer a comparative perspective.
Mechanism of Action: Targeting DNA Replication
Topoisomerase I inhibitors exert their cytotoxic effects by targeting the DNA replication machinery within cancer cells. The following diagram illustrates the general mechanism of action for this class of drugs.
Preclinical Profile of this compound
Preclinical data suggests that this compound is a highly potent anti-proliferative agent.[2] In vitro studies have shown that its IC50 values (the concentration required to inhibit 50% of cell growth) are consistently lower than those of SN-38, the active metabolite of Irinotecan, in various tumor cell lines.[2] Furthermore, Elomotecan has demonstrated efficacy in tumor xenograft models, including human androgen-independent prostate tumors.[2] A notable characteristic of Elomotecan is its ability to inhibit both topoisomerase I and II, with the latter occurring through catalytic inhibition without the stabilization of the cleavable complex.[2] This dual-inhibitory action may contribute to its potent preclinical activity and potentially overcome resistance mechanisms observed with single-target topoisomerase inhibitors.[2]
Clinical Data of Topotecan and Irinotecan
The following tables summarize key clinical trial data for Topotecan and Irinotecan in advanced solid tumors.
Topotecan in Advanced Ovarian Cancer
| Metric | Phase II Trials | Phase III Trials |
| Objective Response Rate (ORR) | 13.7% - 25% | 23% |
| Median Progression-Free Survival (PFS) | 12.1 weeks | 23 weeks |
| Median Overall Survival (OS) | 47.0 weeks | Not consistently reported |
| Common Grade 3/4 Adverse Events | Neutropenia (82%), Thrombocytopenia (30%), Anemia | Myelosuppression |
Data sourced from multiple Phase II and III trials in patients with recurrent or advanced ovarian cancer.[3][4]
Irinotecan in Advanced Colorectal Cancer
| Metric | Phase II Trials (Second-line) | Phase II Trials (First-line) |
| Objective Response Rate (ORR) | 13.3% - 14% | 25.8% - 55% (in combination) |
| Median Progression-Free Survival (PFS) | - | 8.0 months (in combination) |
| Median Overall Survival (OS) | - | - |
| Common Grade 3/4 Adverse Events | Diarrhea (36.4%), Leukopenia (21.5%) | Diarrhea, Neutropenia |
Data sourced from multiple Phase II trials in patients with metastatic colorectal cancer.[5][6]
Experimental Protocols
The clinical development of these topoisomerase I inhibitors has involved rigorous experimental protocols to determine their safety and efficacy.
Phase I Dose-Escalation Trial Workflow
The following diagram illustrates a typical workflow for a Phase I dose-escalation trial, similar to the one conducted for this compound.
Comparative Discussion
While a direct, data-driven comparison of the clinical efficacy of Elomotecan with Topotecan and Irinotecan is not currently possible due to the limited availability of Elomotecan's clinical trial results, some key distinctions and potential advantages can be discussed based on the available information.
-
Potency and Spectrum of Activity: Preclinical data suggests that Elomotecan may possess higher potency than the active metabolites of Irinotecan.[2] Its dual inhibition of topoisomerase I and II could translate to a broader spectrum of activity and potentially overcome certain mechanisms of drug resistance.
-
Toxicity Profile: The Phase I study of Elomotecan focused on modeling drug-induced adverse effects, indicating that, like other topoisomerase I inhibitors, toxicity is a significant consideration. The dose-limiting toxicities for Topotecan and Irinotecan are primarily myelosuppression and diarrhea, respectively. The specific dose-limiting toxicities and the overall safety profile of Elomotecan in a larger patient population remain to be fully elucidated.
-
Clinical Development Stage: Topotecan and Irinotecan are established therapies with well-defined roles in the treatment of specific cancers. Elomotecan is in the early stages of clinical development, and further studies are needed to determine its therapeutic potential and optimal use.
Conclusion
This compound represents a promising next-generation topoisomerase inhibitor with a compelling preclinical profile. Its dual mechanism of action and high potency warrant further clinical investigation. However, without publicly available quantitative data from its clinical trials, a direct comparison to the established efficacy and safety profiles of Topotecan and Irinotecan is speculative. Future publications of the Phase I and subsequent clinical trial results for Elomotecan will be crucial in defining its potential role in the landscape of cancer therapeutics. Researchers and clinicians should continue to monitor the development of this and other novel topoisomerase inhibitors as they progress through clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topotecan for the treatment of advanced epithelial ovarian cancer: an open-label phase II study in patients treated after prior chemotherapy that contained cisplatin or carboplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase II study of irinotecan in combination with bevacizumab in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. starpharma.com [starpharma.com]
A Head-to-Head Battle of Camptothecin Analogs: Benchmarking BN 80927
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel homocamptothecin BN 80927 against other camptothecin analogs, supported by preclinical experimental data. We delve into the cytotoxic potency, mechanism of action, and in vivo efficacy, offering a comprehensive overview to inform future research and development in cancer therapeutics.
BN 80927 is a novel, semi-synthetic derivative of camptothecin belonging to the homocamptothecin class, distinguished by a unique and stable seven-membered β-hydroxylactone ring.[1][2] This structural modification is designed to overcome some of the limitations of earlier camptothecin analogs, such as lactone ring instability at physiological pH. The primary mechanism of action for camptothecins is the inhibition of topoisomerase I (Topo I), a nuclear enzyme crucial for DNA replication and transcription. By stabilizing the Topo I-DNA cleavage complex, these drugs lead to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. However, emerging evidence suggests that BN 80927 may possess a dual inhibitory role, targeting both topoisomerase I and topoisomerase II, and may also exert its anti-proliferative effects through Topo I-independent pathways.[1][2][3][4]
In Vitro Cytotoxicity: BN 80927 Demonstrates Superior Potency
Comparative in vitro studies have consistently highlighted the superior cytotoxic potential of BN 80927 over SN-38, the active metabolite of irinotecan, a widely used camptothecin analog. Across a diverse panel of human cancer cell lines, BN 80927 exhibits significantly lower IC50 values, indicating greater potency.[1][2] This enhanced activity is observed in both sensitive and drug-resistant cell lines, suggesting that BN 80927 may be effective in overcoming certain mechanisms of chemotherapy resistance.
| Cell Line | Tumor Type | BN 80927 IC50 (nM) | SN-38 IC50 (nM) |
| HL-60 | Leukemia | 2 | 4 |
| K562 | Leukemia | 7 | 25 |
| HT29 | Colon | 15 | 30 |
| PC3 | Prostate | 20 | 50 |
| DU145 | Prostate | 10 | 40 |
| SKOV-3 | Ovary | 5 | 15 |
| A549 | Lung | 30 | 100 |
| T24 | Bladder | 18 | 60 |
| MCF7 | Breast | 25 | 80 |
| KB | Epidermoid Carcinoma | 8 | 20 |
| KB-V1 (MDR) | Epidermoid Carcinoma | 21 | 180 |
| LoVo | Colon | 12 | 45 |
| LoVo-Dx (MDR) | Colon | 40 | 250 |
| A2780 | Ovary | 6 | 18 |
| A2780-Dx (MDR) | Ovary | 81 | 318 |
Table 1: Comparative IC50 values of BN 80927 and SN-38 in various human cancer cell lines. Data extracted from Demarquay et al., Cancer Research, 2004.[2]
Mechanism of Action: Targeting DNA Topoisomerases
The primary mechanism of action for BN 80927, in line with other camptothecin analogs, is the inhibition of Topoisomerase I. This leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, triggering apoptosis.
Interestingly, preclinical data suggests that BN 80927 may also inhibit Topoisomerase II-mediated DNA relaxation, albeit without stabilizing the cleavable complex, indicating a catalytic inhibition.[1][2] Furthermore, its activity in a Topo I-altered, SN-38 resistant cell line (KBSTP2) points towards a potential Topo I-independent mechanism of action.[1][2]
In Vivo Efficacy: Potent Antitumor Activity in Prostate Cancer Xenografts
The antitumor activity of BN 80927 has been evaluated in vivo using human prostate cancer xenograft models in nude mice. In studies with androgen-independent PC3 and DU145 prostate tumors, BN 80927 demonstrated high efficiency in inhibiting tumor growth.[1][2]
While specific tumor growth inhibition percentages from the primary comparative study are not detailed, the pronounced in vivo activity further supports the potent anti-cancer profile of BN 80927. The dosing schedule in these studies involved oral administration, highlighting a potential advantage in terms of patient convenience.
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
-
Cell Plating: Human tumor cells were seeded in 96-well microtiter plates at a density of 1,500 to 4,000 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Drug Incubation: After 24 hours, cells were exposed to various concentrations of BN 80927 or SN-38 for 72 hours.
-
MTT Addition: 50 µl of a 2 mg/ml solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline was added to each well.
-
Incubation and Solubilization: The plates were incubated for 4 hours at 37°C. The resulting formazan crystals were solubilized by adding 150 µl of dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance was measured at 540 nm using a microplate reader.
-
IC50 Calculation: The drug concentration required to inhibit cell growth by 50% (IC50) was determined from the dose-response curves.
Topoisomerase I DNA Relaxation Assay
-
Reaction Mixture: The assay was performed in a reaction buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin.
-
Substrate and Enzyme: Supercoiled pBR322 DNA (0.3 µg) was incubated with purified human topoisomerase I.
-
Drug Addition: Various concentrations of BN 80927 or a reference compound were included in the reaction mixture.
-
Incubation: The reaction was allowed to proceed for 30 minutes at 37°C.
-
Termination and Electrophoresis: The reaction was stopped, and the DNA was subjected to electrophoresis on a 1% agarose gel.
-
Visualization: The gel was stained with ethidium bromide to visualize the relaxed and supercoiled DNA bands. Inhibition of the enzyme results in a decrease in the amount of relaxed DNA.
In Vivo Human Tumor Xenograft Model
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Cell Implantation: Human prostate cancer cells (PC3 or DU145) were subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment: Mice were treated orally with BN 80927 according to a specified dosing schedule (e.g., twice daily for 14 days).[2] A control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy was assessed by comparing the tumor growth in the treated group to the control group.
Conclusion
The preclinical data strongly suggests that BN 80927 is a highly potent camptothecin analog with a promising anticancer profile. Its superior in vitro cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant variants, and its significant in vivo efficacy in prostate cancer models, position it as a compelling candidate for further clinical development. The potential for a dual inhibitory mechanism on both topoisomerase I and II, along with possible Topo I-independent activity, warrants further investigation to fully elucidate its mechanism of action and potential clinical applications.
References
- 1. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BN 80927: A novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - Lookchem [lookchem.com]
- 4. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Elomotecan Hydrochloride in Combination Chemotherapy: A Comparative Guide
A comprehensive review of existing scientific literature reveals a notable absence of published preclinical and clinical studies detailing the synergistic effects of Elomotecan hydrochloride (also known as BN 80927) in combination with other chemotherapeutic agents. this compound is a potent dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[1] Its dual inhibitory action suggests a strong theoretical rationale for its use in combination therapies to enhance anti-tumor efficacy and overcome drug resistance.
This guide provides a comparative framework for researchers, scientists, and drug development professionals by exploring the potential synergistic effects of this compound. Given the lack of direct data, this analysis is based on its mechanism of action and draws parallels with the well-documented synergistic combinations of other topoisomerase inhibitors, particularly irinotecan, a widely used topoisomerase I inhibitor.
Theoretical Framework for Synergy with Dual Topoisomerase I & II Inhibition
Inhibiting both topoisomerase I and II simultaneously presents a multi-pronged attack on the cancer cell's ability to manage its DNA topology during replication and transcription. This dual inhibition can theoretically lead to a greater accumulation of DNA strand breaks than a single-target agent, potentially resulting in synergistic cytotoxicity when combined with other DNA-damaging or cell cycle-disrupting chemotherapies.
Comparative Analysis: Synergistic Effects of Irinotecan with 5-Fluorouracil (5-FU)
To illustrate the potential for synergy, we present data from studies on the combination of irinotecan (a topoisomerase I inhibitor) and 5-Fluorouracil (5-FU), a cornerstone of treatment for colorectal cancer.[2][3] This combination has been extensively studied and provides a valuable model for the types of synergistic interactions that could be investigated for this compound.
Quantitative Data on Synergism
The following table summarizes the type of quantitative data that is typically generated in preclinical studies to assess synergistic effects. The values presented here are illustrative and based on findings for irinotecan and 5-FU combinations in colorectal cancer cell lines.
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) * | Synergy Interpretation | Reference |
| HCT-116 | Irinotecan + 5-FU | 0.1 - 10 µM | < 1 | Synergistic | [Fictional Example] |
| HT-29 | Irinotecan + 5-FU | 0.1 - 10 µM | < 1 | Synergistic | [Fictional Example] |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the synergistic effects of combination chemotherapy, using the irinotecan and 5-FU combination as an example.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of single agents and their combination on cancer cell lines.
-
Methodology:
-
Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the second chemotherapeutic agent, and their combination at a constant ratio.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
2. Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
-
Methodology:
-
The dose-effect data from the cell viability assays are analyzed using the Chou-Talalay method with the CompuSyn software.
-
The software calculates the Combination Index (CI) values for different fraction affected (Fa) levels, representing the percentage of cells killed.
-
CI values less than 1 are indicative of a synergistic interaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the synergistic interaction of topoisomerase inhibitors with other chemotherapies and a typical experimental workflow for assessing synergy.
Caption: A typical experimental workflow for determining the synergistic effects of drug combinations in vitro.
Caption: A simplified signaling pathway illustrating how dual inhibition of Topoisomerase I and II by this compound, combined with another DNA-damaging agent, can lead to an enhanced DNA damage response and apoptosis.
Future Directions and Recommendations
The potent dual inhibitory activity of this compound makes it a compelling candidate for combination therapy. To unlock its full clinical potential, further preclinical research is imperative. The following recommendations are proposed for future studies:
-
In vitro synergy screening: A broad screening of this compound in combination with a panel of standard-of-care chemotherapeutic agents (e.g., platinum agents, taxanes, antimetabolites) across various cancer cell lines is warranted.
-
In vivo studies: Promising synergistic combinations identified in vitro should be further evaluated in animal models to assess their anti-tumor efficacy and safety profiles.
-
Mechanism of synergy: Mechanistic studies should be conducted to elucidate the molecular basis of any observed synergistic interactions. This could involve analyzing effects on cell cycle progression, apoptosis, and DNA damage repair pathways.
References
Safety Operating Guide
Safe Disposal of Elomotecan Hydrochloride: A Procedural Guide
Elomotecan hydrochloride, a potent topoisomerase I and II inhibitor, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2] As a cytotoxic agent, all waste materials contaminated with this compound must be treated as hazardous.[3][4][5] Adherence to established guidelines for chemotherapy waste is paramount.[6][7] This guide provides a step-by-step protocol for the proper disposal of this compound and associated materials in a research setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound or its waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure. All personnel involved in the handling and disposal process must be trained in managing cytotoxic agents.[3][8]
Required PPE includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A fit-tested N95 respirator may be necessary depending on the manipulation and potential for aerosolization.[8]
Work should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to prevent contamination of the surrounding laboratory space.[3]
II. Waste Segregation and Classification
Proper segregation of cytotoxic waste is a critical step in the disposal process. This compound waste is categorized into two main types: trace and bulk.[4][6][9]
-
Trace Cytotoxic Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug.[6] Examples include empty vials, syringes, personal protective equipment (PPE), and other materials that have come into contact with the drug.[9]
-
Bulk Cytotoxic Waste: This includes any materials that do not meet the "RCRA empty" criteria.[6] Examples are partially full vials or syringes of this compound, and materials used to clean up significant spills.[6][7]
The following table summarizes the waste classification and the appropriate containers for disposal.
| Waste Category | Description | Container Type | Container Color |
| Trace Cytotoxic Waste | Items with less than 3% of the original volume of this compound (e.g., empty vials, used gloves, gowns, bench paper).[6][9] | Puncture-resistant, leak-proof container with a secure lid. | Yellow[6][9] |
| Bulk Cytotoxic Waste | Materials containing more than 3% of the original volume (e.g., partially full vials, spill cleanup materials).[6][7] | Puncture-resistant, leak-proof, DOT-approved container with a secure lid.[6][7] | Black[6][7][9] |
| Sharps Waste | Needles, scalpels, and other sharp instruments contaminated with this compound. | Puncture-proof sharps container specifically designated for cytotoxic waste. | Red or Yellow with cytotoxic symbol[4] |
III. Step-by-Step Disposal Protocol
1. Preparation for Disposal:
-
Ensure all necessary PPE is worn correctly.
-
Have the appropriate, clearly labeled waste containers readily accessible in the work area.[10]
2. Disposing of Trace Waste:
-
Carefully place all items with trace contamination, such as used gloves, gowns, and empty vials, directly into the designated yellow cytotoxic waste container.[6][9]
-
Do not overfill the container. Seal it securely when it is three-quarters full.
3. Disposing of Bulk Waste:
-
Any materials considered bulk cytotoxic waste must be placed in the designated black hazardous waste container.[6][7][9]
-
This includes any unused stock solutions of this compound that are to be discarded.
-
Seal the container securely.
4. Disposing of Sharps:
-
Immediately place all contaminated sharps into a designated, puncture-proof cytotoxic sharps container.[4]
-
Do not recap, bend, or break needles.
5. Decontamination of Work Surfaces:
-
After handling and disposal are complete, decontaminate all work surfaces.
-
Use a suitable deactivating agent followed by a cleaning agent (e.g., detergent and water).[8]
-
All cleaning materials must be disposed of as trace cytotoxic waste.[3]
6. Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup.[10]
-
The final disposal of both trace and bulk cytotoxic waste must be carried out by a licensed hazardous waste contractor, typically through high-temperature incineration.[4][7]
IV. Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE, including respiratory protection.
-
Clean the area with a deactivating agent followed by detergent and water.
-
All materials used for spill cleanup are considered bulk cytotoxic waste and must be disposed of in the black waste container.[6][7]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. danielshealth.com [danielshealth.com]
- 7. danielshealth.com [danielshealth.com]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. amsmedwaste.com [amsmedwaste.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling Elomotecan hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Elomotecan hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a potent inhibitor of topoisomerases I and II, requires careful handling due to its cytotoxic potential.[1][2] While one Safety Data Sheet (SDS) states it is not classified as a hazardous substance, it paradoxically recommends extensive personal protective equipment (PPE), a common precaution for cytotoxic agents.[3] Therefore, it is prudent to handle it with the same level of caution as other hazardous drugs.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling cytotoxic drugs, a comprehensive PPE strategy is essential to minimize exposure.[4][5][6][7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[5] | Recommended when there is a risk of generating airborne powder or aerosols. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes of liquids or contact with powders. |
Operational Plan for Handling
Adherence to a strict operational plan is critical for minimizing risk during the handling of this compound.
1. Preparation and Work Area Setup:
-
Designate a specific area for handling this compound.
-
Work should be conducted in a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[6]
-
Ensure a spill kit is readily accessible in the handling area.[5]
2. Handling Procedures:
-
Wear all required PPE before handling the compound.
-
When weighing or reconstituting the powdered form, do so carefully within the C-PEC to avoid generating dust.
-
Use a closed-system drug-transfer device (CSTD) for any solution transfers to minimize the risk of spills and aerosol generation.[7]
3. Post-Handling Procedures:
-
Decontaminate all work surfaces after each use.
-
Remove PPE in a manner that avoids self-contamination, disposing of it in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth). Seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
| Spill | Evacuate non-essential personnel from the area.[9] Wear full PPE, including respiratory protection, and contain the spill using a spill kit.[4] Clean the area thoroughly and dispose of all cleanup materials as hazardous waste. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.[10]
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[3] |
| Contaminated PPE and Labware | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Triple-rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines. |
Below is a diagram outlining the standard workflow for safely handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. pogo.ca [pogo.ca]
- 8. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
